KPT-6566
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4E)-4-(4-tert-butylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3,(H,24,25)/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWWOKYIKNEEHJ-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Covalent Binding of KPT-6566 to the PIN1 Catalytic Site
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of KPT-6566, a novel, selective, and covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase (PPIase) PIN1. It details the mechanism of action, quantitative binding data, experimental methodologies, and the impact on relevant signaling pathways.
Introduction: PIN1 as a Cancer Therapeutic Target
The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways that are often dysregulated in cancer.[1] It is the only known PPIase that specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[2][3][4] This isomerization acts as a post-phosphorylation control mechanism, altering the conformation, function, stability, and localization of its substrate proteins.[2][3][5]
PIN1 is overexpressed in a majority of human cancers, and its activity is strongly linked to tumor initiation, progression, and metastasis.[1][6] It functions by amplifying oncogenic signals and inactivating tumor-suppressive pathways.[2][3][7] Consequently, the inactivation of PIN1 has been shown to curb tumor growth, block metastatic spread, and restore chemosensitivity, making it a highly attractive target for cancer therapy.[1][5] this compound has been identified as a potent and selective covalent inhibitor of PIN1, demonstrating significant preclinical anti-cancer activity.[1][2]
This compound: A Dual Mechanism of Action
This compound is a novel small molecule inhibitor that operates through a unique dual mechanism of action. It not only selectively inhibits PIN1 but also targets it for degradation.[1][8]
-
Covalent Inhibition and Degradation: this compound covalently binds to the catalytic site of PIN1.[1][8][9] This irreversible interaction occurs with a conserved cysteine residue (Cys113) within the active site, effectively blocking the enzyme's isomerase activity.[10] This covalent binding also leads to the subsequent proteasome-dependent degradation of the PIN1 protein.[2][7]
-
Release of a Cytotoxic Byproduct: The covalent interaction between this compound and PIN1 results in the release of a quinone-mimicking chemical species.[1][7] This byproduct generates reactive oxygen species (ROS) and forms DNA adducts, leading to significant DNA damage and inducing apoptosis specifically in cancer cells.[1][9][11]
This dual mechanism—directly inhibiting a key cancer driver and simultaneously releasing a cytotoxic agent—contributes to the potent and selective anti-cancer effects of this compound.[1]
Quantitative Data Presentation
The inhibitory potency and cellular activity of this compound have been quantified through various assays. The data is summarized below for easy comparison.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 640 nM (0.64 µM) | PIN1 PPIase Enzymatic Assay | [9][11][12][13] |
| Kᵢ | 625.2 nM | PIN1 PPIase Enzymatic Assay | [9][11][12] |
| IC₅₀ | 1.2 µM | Colony Forming Efficiency (MDA-MB-231 cells) | [12] |
| Activity | Concentration Range | Assay / Cell Type | Reference |
| Inhibition of Proliferation | 1 - 5 µM | Wild-Type Mouse Embryonic Fibroblasts | [9] |
| Inhibition of Viability (48h) | 0 - 10 µM | Normal and Cancer Cell Lines | [9] |
| Inhibition of mut-p53, NOTCH1, NRF2 Pathways (48h) | 2.5 - 5 µM | Cancer Cell Lines | [9] |
| Induction of DNA Damage (48h) | 0 - 5 µM | Cancer Cell Lines | [9] |
| Inhibition of PIN1 Activity (48h) | 20 µM | P19 & NCCIT Embryonal Carcinoma Cells | [14] |
| In Vivo Anti-Tumor Activity | 5 mg/kg (i.p. daily) | Nude Mice Xenograft Model | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the protocols for key experiments used to characterize the interaction between this compound and PIN1.
PIN1 PPIase Enzymatic Assay
This assay measures the ability of this compound to inhibit the catalytic isomerase activity of PIN1.
-
Principle: A chymotrypsin-coupled spectrophotometric assay is commonly used.[10] PIN1 isomerizes a specific peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from the cis to the trans form. Only the trans form can be cleaved by chymotrypsin, releasing a chromophore (p-nitroaniline) that can be measured by absorbance. The rate of color change is proportional to PIN1 activity.
-
Protocol Outline:
-
Reagents: Recombinant human PIN1, peptide substrate, chymotrypsin, assay buffer.
-
Inhibitor Pre-incubation: Recombinant PIN1 is pre-incubated with various concentrations of this compound for a defined period (e.g., 180 minutes) to allow for covalent bond formation.[11]
-
Reaction Initiation: The peptide substrate is added to the PIN1-inhibitor mixture.
-
Cleavage and Detection: Chymotrypsin is added to the reaction. The absorbance is monitored over time at a specific wavelength (e.g., 390-405 nm).
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration.[11]
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry provides direct evidence of covalent bond formation between this compound and PIN1.
-
Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the PIN1 protein before and after incubation with this compound. A mass increase in the treated sample corresponding to the molecular weight of the bound fragment of this compound confirms covalent modification.[15]
-
Protocol Outline:
-
Sample Preparation: Purified recombinant PIN1 is incubated with a molar excess of this compound (or DMSO as a vehicle control) for a set time (e.g., 1 hour) at room temperature.
-
Desalting: The sample is desalted to remove unreacted compound and buffer components that could interfere with analysis, often using solid-phase extraction.[16]
-
Mass Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-TOF).[17]
-
Data Deconvolution: The resulting mass-to-charge (m/z) spectra are deconvoluted to determine the precise molecular weight of the intact protein.[18] A mass shift between the treated and control samples indicates the formation of the covalent protein-inhibitor adduct.[19]
-
(Optional) Peptide Mapping: To identify the exact binding site (Cys113), the protein-adduct complex can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS to pinpoint the modified peptide and amino acid.[15][17]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound engages with its target, PIN1, within the complex environment of a living cell.
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble PIN1 at different temperatures can be quantified to demonstrate target engagement.[20][21][22]
-
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control for a specified time (e.g., 1-3 hours).[23]
-
Heat Treatment: The cell suspension is divided into aliquots, which are then heated to a range of different temperatures for a short duration (e.g., 3 minutes).[22][23]
-
Cell Lysis: Cells are lysed, often through repeated freeze-thaw cycles.[24]
-
Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by high-speed centrifugation.[22][24]
-
Quantification: The amount of soluble PIN1 remaining in the supernatant of each sample is quantified, typically by Western Blotting or other immunoassays.[22][24]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble PIN1 against temperature. A shift in this curve to higher temperatures in the this compound-treated samples indicates thermal stabilization and confirms target engagement.
-
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arts.units.it [arts.units.it]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
- 12. This compound (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
KPT-6566: A Deep Dive into its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-6566 is a novel, selective, and covalent inhibitor of the prolyl isomerase Pin1, an enzyme overexpressed in numerous cancers and a key regulator of cell cycle progression.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This compound exhibits a dual mechanism of action: it not only inhibits Pin1's catalytic activity, leading to the destabilization of key cell cycle proteins, but also generates reactive oxygen species (ROS), inducing DNA damage and apoptosis.[1][5] This multifaceted approach makes this compound a promising candidate for cancer therapy.
Core Mechanism of Action: Pin1 Inhibition
This compound functions as a potent and selective covalent inhibitor of Pin1.[1][3] Pin1 is a peptidyl-prolyl cis/trans isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell cycle control by catalyzing the isomerization of specific pSer/Thr-Pro motifs.[2][4] By binding to the catalytic site of Pin1, this compound not only inhibits its enzymatic activity but also promotes its degradation.[1][2][3] This inhibition disrupts the normal functioning of several oncogenic signaling pathways that are dependent on Pin1 activity.
Signaling Pathway of this compound-Mediated Pin1 Inhibition
The following diagram illustrates the primary mechanism of this compound action on the Pin1 pathway.
Caption: this compound covalently binds to and inhibits Pin1, leading to its degradation and preventing the isomerization and activation of downstream substrates.
Impact on G1 Phase Progression
A primary consequence of Pin1 inhibition by this compound is the disruption of the G1 phase of the cell cycle. This is achieved through the downregulation of key proteins that drive the G1 to S phase transition.
Downregulation of G1-Phase Regulatory Proteins
Studies have shown that treatment with this compound leads to a significant decrease in the expression of G1-phase-specific cyclins and cyclin-dependent kinases (CDKs).[6] Specifically, the levels of Cyclin D1, Cyclin D2, Cyclin D3, CDK4, and CDK6 are reduced in cancer cells following this compound exposure.[6] This reduction in G1 cyclins and CDKs prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2] Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby inhibiting the expression of genes required for S-phase entry.
Quantitative Effects on Cell Cycle Distribution
Flow cytometry analysis has demonstrated that this compound treatment leads to an increase in the proportion of cells in the sub-G1 phase, which is indicative of apoptosis.[6][7]
| Cell Line | Treatment | Sub-G1 Population (%) | Fold Change vs. Control | Reference |
| Caco-2 | 10 µM this compound (48h) | Significantly Increased | - | [6] |
| P19 | 20 µM this compound (48h) | 74.2% | 16.1 | [7] |
| P19 (Control) | Vehicle | 4.6% | - | [7] |
Signaling Pathway of G1 Arrest
The following diagram illustrates how this compound induces G1 cell cycle arrest.
Caption: this compound-mediated Pin1 inhibition leads to decreased Cyclin D/CDK4/6 levels, preventing Rb hyperphosphorylation and resulting in G1 cell cycle arrest.
Induction of Apoptosis and DNA Damage
Beyond its effects on G1 progression, this compound actively induces programmed cell death, or apoptosis. This is a crucial aspect of its anti-cancer activity.
Dual Mechanism of Apoptosis Induction
This compound promotes apoptosis through a dual mechanism of action.[1] Firstly, the inhibition of Pin1 disrupts the stability and function of numerous anti-apoptotic proteins. Secondly, the binding of this compound to Pin1 results in the release of a quinone-mimicking drug that generates reactive oxygen species (ROS).[1][5] This surge in intracellular ROS leads to significant DNA damage, further pushing the cell towards apoptosis.[1]
Quantitative Data on Apoptosis Induction
The induction of apoptosis is evidenced by the significant increase in the sub-G1 cell population as shown in the table in section 2.2.
Experimental Workflow for Apoptosis Assay
The following diagram outlines a typical workflow for assessing apoptosis induced by this compound.
Caption: A standard workflow for quantifying this compound-induced apoptosis using propidium iodide staining and flow cytometry.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Caco-2 (human colorectal adenocarcinoma) and P19 (mouse embryonal carcinoma) cells are commonly used.[6][7]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for Caco-2, Alpha-MEM for P19) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with the desired concentration of this compound (e.g., 10-20 µM) for the specified duration (e.g., 48 hours).[6][7] Control cells are treated with an equivalent volume of DMSO.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, Pin1, β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Adherent cells are trypsinized, and all cells (including floating cells) are collected by centrifugation.
-
Fixation: The cell pellet is washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, and G2/M) is determined using appropriate software.
Conclusion
This compound demonstrates a potent and multi-pronged effect on cell cycle progression, primarily through the inhibition of Pin1. Its ability to downregulate key G1-phase proteins, induce G1 arrest, and trigger apoptosis through a dual mechanism involving ROS generation and DNA damage underscores its therapeutic potential in oncology. The detailed protocols and pathways described in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this promising compound.[2]
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 7. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
In Vitro Characterization of KPT-6566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of KPT-6566, a selective and covalent inhibitor of the prolyl isomerase PIN1. The document details the compound's mechanism of action, its effects on various cancer cell lines, and comprehensive protocols for key experimental assays.
Core Mechanism of Action
This compound is a novel anti-cancer agent that exhibits a dual mechanism of action.[1][2] It selectively targets and covalently binds to the catalytic site of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), an enzyme overexpressed in numerous cancers that plays a critical role in tumor initiation and progression.[1][2] This covalent interaction not only inhibits the enzymatic activity of PIN1 but also targets it for degradation.[1][2][3]
Upon binding to PIN1, this compound releases a quinone-mimicking drug that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[1][2] This dual action of cytostatic effects through PIN1 inhibition and cytotoxic effects via ROS production and DNA damage makes this compound a promising therapeutic candidate.[2]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data on the in vitro efficacy of this compound.
Table 1: Enzymatic Inhibition of PIN1 by this compound
| Parameter | Value | Notes |
| IC50 | 640 nM | Half-maximal inhibitory concentration against the PIN1 PPIase domain.[3][4] |
| Ki | 625.2 nM | Inhibitor constant for the PIN1 PPIase domain.[3][4] |
| Binding | Covalent | This compound covalently binds to the catalytic site of PIN1.[1][2][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| P19 | Testicular Germ Cell Tumor | 7.24 | CCK-8 |
| NCCIT | Testicular Germ Cell Tumor | 4.65 | CCK-8 |
| Caco-2 | Colorectal Cancer | 7.45 | Not Specified |
| HCT116 | Colorectal Cancer | 9.46 | Not Specified |
| HT29 | Colorectal Cancer | 13.8 | Not Specified |
| SW480 | Colorectal Cancer | 11.1 | Not Specified |
| DLD-1 | Colorectal Cancer | 10.7 | Not Specified |
| MDA-MB-231 | Breast Cancer | 1.2 (for colony formation) | Colony Formation |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding: Seed 2 x 10³ NCCIT or P19 cells per well in 96-well plates.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20, and 40 µM).
-
Incubation: Incubate the plates for 5 days.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a sigmoidal concentration-response curve to calculate the IC50 value using appropriate software.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.
-
Cell Seeding: Seed 2.5 x 10³ cells (e.g., NCCIT, Caco-2, HCT116, HT29, SW480, or DLD-1) per well in 12-well plates.[5]
-
Drug Treatment: Treat the cells with different concentrations of this compound.[5]
-
Incubation: Incubate the plates for 5 days, or until visible colonies are formed in the control wells.[5]
-
Fixation: Wash the colonies with PBS and fix with a suitable fixative (e.g., methanol).
-
Staining: Stain the colonies with 0.05% (w/v) Crystal Violet for 10-30 minutes.[5]
-
Washing: Gently wash the wells with water to remove excess stain.
-
Quantification: Count the number of colonies in each well.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat P19 or NCCIT cells with the desired concentration of this compound for various time points (e.g., 12, 24, 48 hours).[1]
-
Cell Harvesting: Harvest the cells and wash them twice with cold Cell Staining Buffer.[1]
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.[1]
-
Staining: Add FITC-Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[1]
Western Blot Analysis
This technique is used to measure the levels of specific proteins in cells treated with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-polyacrylamide gels (e.g., 8% for β-catenin; 12% for cyclins D1, D2, D3, CDK4, CDK6; 15% for Pin1).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Pin1, Oct-4, Sox2, Cyclin D1, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
This compound impacts several critical signaling pathways in cancer cells. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: Dual mechanism of action of this compound.
Caption: Downstream effects of this compound on cancer cells.
Caption: Experimental workflow for IC50 determination.
References
- 1. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
KPT-6566 (CAS No. 881487-77-0): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-6566 is a novel, potent, and covalent small molecule inhibitor of the peptidyl-prolyl cis-trans isomerase PIN1. The over-expression of PIN1 is implicated in a multitude of oncogenic pathways, making it a compelling target for cancer therapy. This compound exhibits a unique dual mechanism of action, not only directly inhibiting PIN1's catalytic activity but also inducing targeted degradation of the PIN1 protein. Furthermore, its interaction with PIN1 releases a quinone-mimicking moiety that generates reactive oxygen species (ROS), leading to DNA damage and selective apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, preclinical data, and detailed experimental protocols.
Chemical and Physical Properties
This compound, with the CAS number 881487-77-0, is a synthetic small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₅S₂ |
| Molecular Weight | 443.5 g/mol |
| Formal Name | 2-[[4-[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]imino]-1,4-dihydro-1-oxo-2-naphthalenyl]thio]-acetic acid |
| Purity | ≥98% |
| Appearance | A solid |
| Solubility | Soluble in DMSO |
| UV max (λ) | 224, 260, 324 nm |
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action, targeting cancer cells with high selectivity.
Covalent Inhibition and Degradation of PIN1
This compound acts as a covalent inhibitor of PIN1, binding directly to the catalytic site of the enzyme. This irreversible binding leads to the inhibition of PIN1's prolyl isomerase activity, which is crucial for the conformational regulation of numerous phosphorylated proteins involved in cell cycle progression and survival. Notably, treatment with this compound has also been shown to induce the degradation of the PIN1 protein itself.
Induction of Oxidative Stress and DNA Damage
A unique aspect of this compound's mechanism is the release of a quinone-mimicking drug upon its covalent binding to PIN1. This byproduct generates reactive oxygen species (ROS), leading to a significant increase in intracellular oxidative stress. The elevated ROS levels subsequently cause DNA damage, as evidenced by the phosphorylation of H2AX, a marker for DNA double-strand breaks. This targeted induction of DNA damage contributes to the selective killing of cancer cells.
Caption: Dual mechanism of action of this compound in cancer cells.
Preclinical Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines in vitro and has shown efficacy in in vivo models.
In Vitro Efficacy
The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 1.2 (colony formation) | |
| P19 | Embryonal Carcinoma | 7.24 | |
| NCCIT | Embryonal Carcinoma | 4.65 | |
| Various Cancer Cell Lines | Breast, Prostate, Lung, Pancreatic | Low micromolar range |
This compound treatment leads to a dose-dependent decrease in cell viability and induces apoptosis. Mechanistically, this is associated with the downregulation of key cell cycle proteins such as cyclin D1 and hyperphosphorylated retinoblastoma protein (pRb).
In Vivo Efficacy
In a mouse xenograft model using MDA-MB-231 breast cancer cells, administration of this compound at 5 mg/kg resulted in a significant reduction in the number of lung metastases.
Experimental Protocols
Detailed methodologies for key assays used to characterize the activity of this compound are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol describes the detection of protein expression levels following this compound treatment.
-
Sample Preparation:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PIN1, anti-Cyclin D1, anti-phospho-Rb, anti-γ-H2AX) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Standard workflow for Western Blot analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the compound every 2-3 days.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.
PIN1 Enzymatic Activity Assay
This protocol measures the ability of this compound to inhibit the isomerase activity of PIN1.
-
Reagents: Recombinant human PIN1 protein, a fluorogenic or chromogenic PIN1 substrate (e.g., Ac-Phe-Phe-(pSer)-Pro-Arg-pNA), and assay buffer.
-
Assay Setup: In a 96-well plate, add recombinant PIN1 to the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells and pre-incubate with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the PIN1 substrate.
-
Signal Measurement: Measure the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC₅₀ value of this compound.
Mouse Xenograft Model
This protocol describes an in vivo study to evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally) and a vehicle control according to the desired schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Intracellular ROS Detection
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Signal Detection: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation/emission ~485/535 nm).
-
Data Analysis: Quantify the relative fluorescence intensity in the treated cells compared to the control.
DNA Damage (γ-H2AX) Assay
This immunofluorescence protocol detects DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Conclusion
This compound is a promising anti-cancer agent with a novel dual mechanism of action that combines direct PIN1 inhibition with the induction of oxidative stress and DNA damage. Its ability to selectively target and kill cancer cells, as demonstrated in preclinical models, warrants further investigation for its potential as a therapeutic agent in the treatment of various malignancies. The detailed protocols provided in this whitepaper serve as a valuable resource for researchers in the field of drug discovery and development.
KPT-6566: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of KPT-6566, a selective and covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). This document covers its molecular characteristics, mechanism of action, effects on signaling pathways, and detailed experimental protocols.
Core Molecular Data
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₅S₂ |
| Molecular Weight | 443.54 g/mol |
| CAS Number | 881487-77-0 |
Mechanism of Action
This compound exhibits a dual mechanism of action centered on the inhibition of PIN1, an enzyme overexpressed in many cancers that plays a crucial role in regulating the conformation and function of key phosphoproteins.
-
Covalent Inhibition of PIN1: this compound covalently binds to the cysteine-113 residue within the catalytic site of PIN1. This irreversible binding inhibits the enzyme's isomerase activity, preventing it from catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in its substrate proteins. This inactivation leads to the destabilization and degradation of numerous oncoproteins.[1]
-
Induction of Oxidative Stress: Upon binding to PIN1, this compound releases a quinone-mimicking molecule. This byproduct generates reactive oxygen species (ROS), leading to DNA damage and inducing apoptosis, preferentially in cancer cells.[1]
This dual action of direct enzyme inhibition and ROS-mediated cytotoxicity contributes to its potent anti-cancer effects.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays and cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | PIN1 PPIase activity | 640 nM | [2] |
| Kᵢ | PIN1 PPIase domain | 625.2 nM | [2] |
| IC₅₀ | MDA-MB-231 (Colony Formation) | 1.2 µM | [3] |
| IC₅₀ | MCF10AT1 (Cell Viability) | ~2.5 µM | [3] |
| IC₅₀ | MCF10A (Cell Viability) | ~10 µM | [3] |
Affected Signaling Pathways
By inhibiting PIN1, this compound modulates multiple signaling pathways that are critical for cancer cell proliferation, survival, and stress response. PIN1's substrates include key regulators of the cell cycle and oncogenic pathways. Inhibition by this compound leads to the downregulation of these pathways.
-
Cell Cycle Progression: this compound treatment leads to a decrease in hyperphosphorylated retinoblastoma protein (pRb) and reduced levels of Cyclin D1, a key regulator of the G1/S transition in the cell cycle.[4] This is a direct consequence of PIN1 inhibition, as PIN1 normally stabilizes Cyclin D1.[5]
-
Oncogenic Pathways: this compound has been shown to inhibit the activation of pathways driven by mutant p53 (mut-p53) and NOTCH1, both of which are regulated by PIN1.[2]
-
Stress Response: The compound affects the NRF2-mediated oxidative stress response pathway.[2] The release of a ROS-generating molecule by this compound further contributes to cellular stress, leading to DNA damage, evidenced by the phosphorylation of H2AX.[2]
-
Wnt/β-catenin Pathway: PIN1 is known to stabilize β-catenin. Inhibition of PIN1 by compounds like this compound is expected to promote β-catenin degradation, thereby downregulating Wnt signaling.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
PIN1 Enzymatic Activity Assay (PPIase Assay)
This assay measures the ability of this compound to inhibit the isomerase activity of recombinant PIN1.
-
Principle: A colorimetric assay where PIN1 isomerizes a synthetic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA). The cis-to-trans conversion of the proline residue makes the peptide susceptible to cleavage by chymotrypsin, which releases p-nitroaniline (pNA), a yellow chromophore detected at 390 nm.
-
Materials:
-
Recombinant human GST-PIN1
-
Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
-
This compound stock solution in DMSO
-
96-well microplate and reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only vehicle control.
-
Pre-incubate recombinant PIN1 (e.g., 50 nM final concentration) with the different concentrations of this compound for 180 minutes at room temperature to allow for covalent binding.
-
Initiate the reaction by adding the peptide substrate and α-chymotrypsin to each well.
-
Immediately measure the absorbance at 390 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.
-
Cell Viability Assay (CCK-8 or MTT)
This assay assesses the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Principle: Metabolically active cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring absorbance.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PANC-1) and appropriate culture medium.
-
96-well cell culture plates.
-
This compound stock solution in DMSO.
-
CCK-8 or MTT reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]
-
Treat the cells with serial dilutions of this compound (e.g., 0-10 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).[8]
-
After incubation, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[7] (For MTT, add MTT reagent, incubate, then add solubilization solution).[9]
-
Measure the absorbance at 450 nm for CCK-8[7] or ~570 nm for MTT.[9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀.
-
Western Blotting for Protein Expression
This technique is used to measure changes in the levels of specific proteins (e.g., PIN1, Cyclin D1, pRb) following this compound treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Materials:
-
Cells treated with this compound or DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-pRb, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound (e.g., 5 µM) for 24-48 hours.[10]
-
Lyse the cells, collect the supernatant, and quantify the protein concentration.
-
Denature equal amounts of protein (e.g., 20-50 µg) and separate by SDS-PAGE.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal.
-
Analyze band intensities, normalizing to a loading control like β-actin.
-
In Vivo Mouse Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells (e.g., MDA-MB-231) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
MDA-MB-231 human breast cancer cells.
-
Matrigel (optional, to improve tumor take rate).
-
This compound formulation for injection.
-
Vehicle control (e.g., 1% DMSO in saline).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1-5 million cells in PBS, optionally mixed 1:1 with Matrigel) into the flank or mammary fat pad of each mouse.[12][13]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or as per the established regimen.[4]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
KPT-6566 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-6566 is a selective and covalent inhibitor of the peptidyl-prolyl cis/trans isomerase PIN1 (Prolyl Isomerase Never in Mitosis A-Interacting 1).[1][2][3] PIN1 is overexpressed in numerous human cancers and plays a critical role in tumorigenesis by regulating the stability and function of a multitude of oncoproteins and tumor suppressors.[1] this compound binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[1][2] This compound exhibits a dual mechanism of action: it not only suppresses PIN1-dependent oncogenic signaling but also releases a quinone-mimicking molecule that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[1][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays.
Physicochemical Properties and Solubility
This compound is supplied as a solid, typically a white to yellow powder. Proper solubilization is critical for accurate and reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | 19.23 mg/mL[2] - 120 mg/mL[5] | 43.36 mM[2] - 270.55 mM[5] | Recommended solvent for stock solutions. Sonication may be required to fully dissolve the compound.[2][5] Use freshly opened, anhydrous DMSO for best results.[2][5] |
| Ethanol | Not Recommended | Not Recommended | Data on solubility in ethanol is not readily available; DMSO is the preferred solvent. |
| PBS / Aqueous Buffers | Sparingly Soluble | Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended. Dilute from a high-concentration DMSO stock. |
Molecular Formula: C₂₂H₂₁NO₅S₂ Molecular Weight: 443.54 g/mol [2]
Preparation of this compound for Cell Culture
Accurate preparation of stock and working solutions is essential for in vitro experiments. The following protocols are recommended.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated precision balance and appropriate personal protective equipment (PPE)
-
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. Weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.435 mg of this compound. c. Add the appropriate volume of sterile DMSO to the solid. d. Vortex thoroughly to dissolve the compound. If necessary, use a sonicator bath for short intervals until the solution is clear.[5] e. Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Storage:
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
-
Procedure: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the DMSO stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. c. Vortex the working solution gently before adding it to the cells. d. Always prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Experimental Design and Workflow
This compound has been utilized in a variety of cancer cell lines with typical working concentrations ranging from 1 µM to 10 µM for assays measuring cell viability, proliferation, and pathway modulation.[2] Incubation times commonly range from 48 to 72 hours.[2]
Figure 1. General experimental workflow for in vitro studies using this compound.
Mechanism of Action: PIN1 Inhibition Pathway
This compound exerts its anticancer effects primarily through the covalent inhibition of PIN1. This disrupts multiple downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Figure 2. Simplified signaling pathway of this compound-mediated PIN1 inhibition.
Summary of In Vitro Activity
Table 2: Representative In Vitro Data for this compound
| Parameter | Value | Cell Context / Assay | Reference |
| PIN1 PPIase Inhibition (IC₅₀) | 0.64 µM (640 nM) | Recombinant Human PIN1 | [2][3][5] |
| PIN1 PPIase Inhibition (Kᵢ) | 625.2 nM | Recombinant Human PIN1 | [2] |
| Colony Formation (IC₅₀) | 1.2 µM | MDA-MB-231 breast cancer cells | [6] |
| Effective Concentration | 1 - 10 µM | Various cancer cell lines (viability, proliferation assays) | [2] |
| Pathway Modulation | 2.5 - 5 µM | Inhibition of mut-p53, NOTCH1, and NRF2 pathways at 48h | [2] |
| DNA Damage Induction | 0 - 5 µM | Dose-dependent increase in H2AX phosphorylation at 48h | [2] |
These protocols and data provide a comprehensive guide for the effective use of this compound in a research setting. As with any compound, optimal concentrations and incubation times may vary depending on the cell line and specific experimental endpoint, and should be determined empirically.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. arts.units.it [arts.units.it]
- 5. This compound | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for KPT-6566 In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective concentrations and experimental protocols for the in vitro use of KPT-6566, a selective, covalent inhibitor of the prolyl isomerase PIN1.[1][2]
Overview
This compound is a potent inhibitor of PIN1, a key regulator of multiple signaling pathways implicated in cancer development and progression.[2][3] It exerts its anti-cancer effects through a dual mechanism: direct inhibition and subsequent degradation of PIN1, and the release of a quinone-mimicking compound that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[2][3] This document summarizes effective concentrations for various assays and provides detailed protocols for key experiments.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the cell type and the specific in vitro assay being performed. The following tables provide a summary of reported concentrations and IC50 values.
Table 1: IC50 Values of this compound in Various In Vitro Assays
| Assay Type | Target/Cell Line | IC50 Value | Citation |
| Enzyme Inhibition | Recombinant Human PIN1 (PPIase Activity) | 0.64 µM (640 nM) | [1][4] |
| Cell Viability | P19 (Testicular Germ Cell Tumor) | 7.24 µM | [5][6] |
| Cell Viability | NCCIT (Testicular Germ Cell Tumor) | 4.65 µM | [6] |
| Cell Viability | Caco-2 (Colorectal Cancer) | 7.45 µM | [7] |
| Cell Viability | HCT116 (Colorectal Cancer) | 9.46 µM | [7] |
| Cell Viability | HT29 (Colorectal Cancer) | 13.8 µM | [7] |
| Cell Viability | SW480 (Colorectal Cancer) | 11.1 µM | [7] |
| Cell Viability | DLD-1 (Colorectal Cancer) | 10.7 µM | [7] |
| Cell Viability | CD44+CD133+ Caco-2 (Tumor-Initiating) | 5.76 µM | [7] |
| Cell Viability | ΔCD44+CD133+ Caco-2 (Non-Tumor-Initiating) | 5.39 µM | [7] |
Table 2: Recommended Concentration Ranges for Functional Assays
| Assay | Cell Type/Target | Effective Concentration Range | Incubation Time | Citation |
| Cell Proliferation | Wild-Type Fibroblasts | 1 - 5 µM | Up to 8 days | [1] |
| Cell Viability | Various Cancer & Normal Cells | 0 - 10 µM | 48 hours | [1] |
| DNA Damage Induction | General Cancer Cells | 0 - 5 µM | 48 hours | [1] |
| Signaling Pathway Inhibition (mut-p53, NOTCH1, NRF2) | MDA-MB-231 | 2.5 - 5 µM | 48 hours | [1] |
| Apoptosis Induction | NCCIT, Caco-2 | 10 µM | 12 - 48 hours | [5][7] |
| Colony Formation | NCCIT, Colorectal Cancer Cells | 0.625 - 40 µM | 5 days | [5][7] |
| ATP Production Inhibition | NCCIT | 20 µM | 12 hours | [5] |
| Cellular PIN1 Activity | P19, NCCIT | 20 µM | 48 hours | [5] |
Signaling Pathway and Mechanism of Action
This compound covalently binds to the catalytic site of PIN1, leading to its inhibition and degradation.[1][2] This disrupts the isomerization of specific pSer/Thr-Pro motifs in numerous proteins, thereby affecting major oncogenic pathways. Key downstream effects include the downregulation of transcription factors like Oct-4 and Sox2, and the cell cycle regulator Cyclin D1.[5] Furthermore, the interaction releases a byproduct that induces ROS production and DNA damage, culminating in apoptotic cell death.[2][6]
Caption: Mechanism of action for this compound in cancer cells.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTS/CCK-8 Method)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0 µM (DMSO control) to 40 µM.[5]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS or CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the cell viability (IC50) assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow until they reach approximately 70-80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) and a DMSO control.[5][7]
-
Incubate for various time points (e.g., 12, 24, 48 hours).[5]
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Colony Formation (Clonogenic) Assay
This assay assesses the effect of this compound on the long-term proliferative capacity and self-renewal of single cells.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
This compound
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-2,500 cells per well) in 6-well or 12-well plates.[5]
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0 to 20 µM).[7]
-
Incubate the plates for 5-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing this compound.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
This protocol is used to analyze changes in protein expression levels following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., against PIN1, Cyclin D1, cleaved PARP, p-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (e.g., 2.5-10 µM) for a specified time (e.g., 48 hours).[1]
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Caption: Logical flow of a Western Blot experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 6. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of PIN1 Following KPT-6566 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cellular signaling.[1][2] PIN1 specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes that can affect protein stability, localization, and activity.[3][4][5] Overexpression of PIN1 is a common feature in many human cancers and is linked to tumor initiation and progression by activating oncogenes and inactivating tumor suppressors.[5][6] This makes PIN1 a compelling target for cancer therapy.[4][5]
KPT-6566 is a novel, selective, and covalent inhibitor of PIN1.[6][7] It acts through a dual mechanism: it covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation, and it also releases a quinone-mimicking compound that generates reactive oxygen species (ROS) and DNA damage, selectively inducing cell death in cancer cells.[4][6] Western blot analysis is an essential immunoassay technique to verify the efficacy of this compound by quantifying the reduction in PIN1 protein levels and assessing the impact on its downstream signaling pathways.
These application notes provide a detailed protocol for performing western blot analysis to monitor PIN1 protein expression in cancer cell lines treated with this compound.
PIN1 Signaling Pathways and this compound Inhibition
PIN1 is a central regulator that integrates multiple oncogenic signaling pathways, including the Ras/AP-1 and Wnt/β-catenin pathways.[1][3] By altering the conformation of key phosphorylated proteins, PIN1 can enhance their stability and activity, promoting cell proliferation and survival. This compound inhibits PIN1, thereby disrupting these pro-tumorigenic signaling cascades.
Caption: PIN1 integrates signals from upstream kinases and regulates downstream effectors.
Detailed Protocol: Western Blot Analysis of PIN1
This protocol outlines the steps for treating cells with this compound and subsequently analyzing PIN1 protein levels via western blot.
1. Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., Caco-2, MCF10A, P19).[8][9]
-
Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin).
-
This compound: Stock solution dissolved in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl buffers.
-
Protein Transfer: PVDF membrane, transfer buffer, methanol.
-
Antibodies:
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuge, electrophoresis apparatus, western blot transfer system, imaging system.
2. Experimental Procedure
Step 1: Cell Culture and this compound Treatment
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 µM to 10 µM.[7] A DMSO-only control must be included.
-
Remove the existing medium and add the medium containing this compound or DMSO.
-
Incubate the cells for a specified duration, typically 24 to 48 hours.[8][9]
Step 2: Cell Lysis and Protein Extraction
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
Step 3: Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
Step 4: SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel (a 15% gel is suitable for PIN1, which is ~18 kDa).[4][8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Step 6: Immunoblotting
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PIN1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
Step 7: Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the PIN1 band intensity to the corresponding loading control band intensity.
Western Blot Experimental Workflow
The following diagram illustrates the key steps in the western blot protocol.
Caption: Workflow for Western Blot analysis of PIN1 after this compound treatment.
Data Presentation
Quantitative data from western blot analysis should be presented clearly to demonstrate the dose-dependent effect of this compound on PIN1 expression. The results can be summarized in a table and visualized using a bar graph.
Table 1: Densitometric Analysis of PIN1 Protein Expression
| Treatment Group | This compound (µM) | PIN1 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized PIN1 Expression (PIN1/β-actin) |
| Control (DMSO) | 0 | 15,234 | 15,500 | 0.98 |
| This compound | 1.0 | 12,187 | 15,450 | 0.79 |
| This compound | 2.5 | 8,532 | 15,600 | 0.55 |
| This compound | 5.0 | 4,113 | 15,300 | 0.27 |
| This compound | 10.0 | 1,675 | 15,400 | 0.11 |
Note: The data in this table are illustrative and should be replaced with experimental results. Such data can be derived from experiments similar to those described in studies analyzing the effects of this compound on protein levels.[8][9][10]
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
Application Notes and Protocols: Utilizing KPT-6566 in Combination with PARP Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy in oncology to enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and protocols for the combined use of KPT-6566 and Poly (ADP-ribose) polymerase (PARP) inhibitors. This compound is a novel small molecule inhibitor with a dual mechanism of action, targeting both Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) and Stromal antigen 1 and 2 (STAG1/2).[1][2] Its ability to impair DNA damage repair pathways makes it a compelling candidate for combination with PARP inhibitors, which function by exploiting deficiencies in DNA repair, leading to synthetic lethality in cancer cells.
Recent preclinical studies have demonstrated a synergistic effect between this compound and PARP inhibitors, such as olaparib, in suppressing the proliferation of cancer cells.[2] These findings suggest that co-administration of this compound could sensitize tumors to PARP inhibition, potentially expanding the utility of PARP inhibitors to a broader range of cancers.
Mechanism of Synergistic Action
The synergistic anti-tumor effect of combining this compound with PARP inhibitors is rooted in their complementary roles in inducing and exploiting DNA damage.
This compound's Dual-Inhibitory Action:
-
STAG1/2 Inhibition: this compound has been identified as a dual inhibitor of STAG1 and STAG2, essential components of the cohesin complex.[1][2] STAG2 plays a crucial role in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[3][4] By inhibiting STAG1/2, this compound impairs HR-mediated DNA repair, leading to an accumulation of DSBs.[1][2]
-
PIN1 Inhibition: this compound is also a covalent inhibitor of PIN1, a prolyl isomerase that regulates the function of numerous proteins involved in cell cycle progression and DNA damage response.[5][6] Inhibition of PIN1 can lead to cell cycle arrest and apoptosis by affecting the stability and activity of key proteins like p53 and BRCA1.[1][7] This disruption of normal cellular processes contributes to an environment of increased genomic instability.
PARP Inhibition and Synthetic Lethality:
PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks (SSBs). This prevents the repair of these breaks, which are then converted into more cytotoxic DSBs during DNA replication. In cells with a compromised HR pathway (as induced by this compound's STAG1/2 inhibition), these DSBs cannot be efficiently repaired, leading to catastrophic DNA damage and subsequent cell death—a concept known as synthetic lethality.
The combination of this compound and a PARP inhibitor therefore creates a powerful anti-cancer strategy: this compound actively creates a state of HR deficiency, thereby sensitizing cancer cells to the cytotoxic effects of PARP inhibition.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and PARP inhibitors.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Olaparib
| Cell Line | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Effect | Reference |
| HeLa | Data not available | Data not available | Synergistic | [2] |
| HepG2 | Data not available | Data not available | Synergistic | [2] |
Note: Specific IC50 values for the individual agents and the combination are pending extraction from the full-text publication.
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |
| Data not available | This compound | Data not available | Data not available | |
| PARP Inhibitor | Data not available | Data not available | ||
| Combination | Data not available | Data not available |
Note: Detailed in vivo efficacy data is pending extraction from full-text publications.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and PARP inhibitors.
Protocol 1: Cell Viability Assay (MTT/WST-1)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic cytotoxicity of this compound and a PARP inhibitor.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete growth medium. For combination treatments, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound and PARP inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the PARP inhibitor, and their combination for 24 hours.
-
Recovery: After 24 hours, replace the drug-containing medium with fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the vehicle control.
Protocol 3: Western Blot Analysis for DNA Damage Markers
This protocol is for detecting markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of Synergy
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro assessment of synergy.
References
- 1. ShaPINg Cell Fate Upon DNA Damage: Role of Pin1 Isomerase in DNA Damage-Induced Cell Death and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as STAG1/2 Inhibitor sensitizing PARP and NHEJ Inhibitors to suppress tumor cells growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
Application Notes and Protocols for KPT-6566 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental design using the novel, covalent PIN1 inhibitor, KPT-6566. The information compiled is based on preclinical studies and is intended to guide researchers in designing robust in vivo experiments to evaluate the efficacy and mechanism of action of this compound in various cancer models.
Introduction to this compound
This compound is a selective and covalent inhibitor of the peptidyl-prolyl isomerase PIN1.[1][2][3] PIN1 is overexpressed in numerous cancers and plays a crucial role in tumorigenesis by regulating the function of a multitude of oncogenes and tumor suppressors. This compound exerts its anti-cancer effects through a dual mechanism of action. Firstly, it covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[2][4][5][6] Secondly, this interaction results in the release of a quinone-mimicking molecule that generates reactive oxygen species (ROS) and induces DNA damage, preferentially leading to cancer cell death.[2][4][5][6]
Mechanism of Action and Signaling Pathways
This compound's primary target is PIN1, a key regulator of oncogenic signaling pathways. Inhibition of PIN1 by this compound has been shown to downregulate several critical cancer-promoting pathways, including:
-
PI3K/AKT Pathway: PIN1 inhibition can suppress the activation of this crucial survival pathway.
-
Wnt/β-catenin Pathway: this compound can lead to decreased levels of β-catenin, a central component of this pathway involved in cell proliferation and stemness.
-
NOTCH1 Signaling: This pathway, important for cancer stem cell maintenance, is negatively affected by PIN1 inhibition.[7]
-
Downstream Effectors: Inhibition of these pathways leads to the downregulation of key proteins involved in cell cycle progression and proliferation, such as Cyclin D1 and c-Myc.
The dual mechanism of this compound is depicted in the following signaling pathway diagram:
Experimental Protocols for In Vivo Xenograft Studies
The following protocols are based on published preclinical studies of this compound in mouse xenograft models.
General Materials and Reagents
-
This compound (powder)
-
Vehicle for reconstitution (e.g., 1% DMSO in sterile saline or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline)
-
Selected cancer cell line (e.g., P19 for testicular germ cell tumors, Caco-2 for colorectal cancer)
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., Nude mice, NSG mice)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia and euthanasia reagents
Preparation of this compound Dosing Solution
Note: Aseptic technique should be maintained throughout the preparation process.
-
Vehicle Preparation:
-
For 1% DMSO in Saline: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution in sterile saline to a final concentration of 1% DMSO just prior to injection.
-
For Complex Vehicle: A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[8] First, dissolve the this compound powder in DMSO. Then, add PEG300 and Tween-80, and mix thoroughly. Finally, add the sterile saline to reach the final volume.
-
-
Dosing Concentration: The final concentration of the this compound solution should be calculated based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice, considering a standard injection volume (e.g., 100-200 µL).
Xenograft Tumor Model Establishment
The following workflow outlines the key steps for establishing a xenograft model for this compound efficacy studies.
Detailed Protocol for a Testicular Germ Cell Tumor Xenograft Model
This protocol is adapted from a study using the P19 embryonal carcinoma cell line.
-
Cell Preparation: Culture P19 cells in appropriate media. Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
-
Animal Model: Use male athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a volume of 15-25 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound at 5 mg/kg via intraperitoneal (i.p.) injection every 3 days for 27 days.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., 1% DMSO in saline) following the same schedule.
-
-
Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and Western blotting to assess target engagement.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Summary of In Vivo Efficacy of this compound in a P19 Testicular Germ Cell Tumor Xenograft Model
| Parameter | Vehicle Control | This compound (5 mg/kg) |
| Mouse Strain | Nude | Nude |
| Cell Line | P19 | P19 |
| Number of Cells Injected | 1 x 10⁷ | 1 x 10⁷ |
| Treatment Schedule | i.p., every 3 days for 27 days | i.p., every 3 days for 27 days |
| Mean Final Tumor Volume (mm³) | Data Not Explicitly Provided | Significantly Reduced vs. Control |
| Mean Final Tumor Weight (g) | Data Not Explicitly Provided | Significantly Reduced vs. Control |
| Body Weight Change | Not Significant | Not Significant |
| Reference | [7] | [7] |
Table 2: Summary of In Vivo Efficacy of this compound in a Caco-2 Colorectal Cancer Xenograft Model
| Parameter | Vehicle Control | This compound |
| Mouse Strain | NSG | NSG |
| Cell Line | Caco-2 (Tumor-Initiating Cells) | Caco-2 (Tumor-Initiating Cells) |
| Treatment Schedule | Not Explicitly Provided | Not Explicitly Provided |
| Tumor Volume Reduction | - | Meaningful Reduction vs. Control[2][9] |
| Tumor Mass Reduction | - | Meaningful Reduction vs. Control[2][9] |
| Reference | [2][9] | [2][9] |
Pharmacokinetics and Toxicology
Limited pharmacokinetic data for this compound is publicly available. Therefore, it is recommended that researchers conduct pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability in the selected animal model.
A preliminary toxicology study indicated that daily intraperitoneal administration of 5 mg/kg this compound for 26 days was well-tolerated in mice with no signs of toxicity.[1]
Conclusion
This compound is a promising anti-cancer agent with a novel dual mechanism of action. The provided protocols and data offer a framework for designing and conducting in vivo studies to further elucidate its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, cell line, and dosing regimen, is crucial for obtaining robust and reproducible results. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer models and to establish its pharmacokinetic and pharmacodynamic profile.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 5. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
KPT-6566 Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-6566 is a selective and covalent inhibitor of the prolyl isomerase PIN1. PIN1 is overexpressed in numerous cancers and plays a crucial role in tumorigenesis by regulating the conformation and activity of a multitude of cancer-related proteins. By inhibiting PIN1, this compound disrupts key oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and reduced tumor growth. These application notes provide detailed protocols for the use of this compound in mouse xenograft models, a critical preclinical step in the evaluation of its therapeutic potential.
Mechanism of Action
This compound covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation. This has a dual effect on cancer cells: the direct inhibition of PIN1's isomerase activity and the generation of reactive oxygen species (ROS) coupled with DNA damage. The inhibition of PIN1 disrupts several downstream signaling pathways critical for cancer cell proliferation and survival, including the NF-κB and β-catenin pathways. This leads to the downregulation of key cell cycle proteins such as Cyclin D1 and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the induction of apoptosis through the modulation of proteins like Bcl-2.
Data Presentation
The following table summarizes the quantitative data for this compound dosage and administration in various mouse xenograft models based on published studies.
| Cancer Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Duration | Reference |
| Colorectal Cancer | NSG | 5 mg/kg | Intraperitoneal (i.p.) | Every 3 days | 30 days | [1] |
| Testicular Germ Cell Tumor | Nude | 5 mg/kg | Intraperitoneal (i.p.) | Every 3 days | 27 days | [2] |
| Toxicity Study (No Tumor) | Not Specified | 5 mg/kg | Intraperitoneal (i.p.) | Once a day | 26 days | [3] |
| Pancreatic Cancer | Not Specified | No specific dosage for this compound was found. However, the 5 mg/kg dosage used in other models provides a strong starting point for study design. | Intraperitoneal (i.p.) | Not Applicable | Not Applicable |
Experimental Protocols
This compound Formulation for In Vivo Administration
A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent to ensure its solubility and stability.
Vehicle Formulation:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix the PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the saline to the mixture and vortex again to ensure a homogenous suspension.
-
This formulation should be prepared fresh before each administration.
Mouse Xenograft Model Establishment
This protocol outlines the general procedure for establishing a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Cell Preparation: Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest the cells using trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.
-
Implantation: Anesthetize the mouse using an approved protocol.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
This compound Administration and Monitoring
Protocol:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control as described above.
-
Administer this compound or vehicle control via intraperitoneal injection at the desired dosage and schedule (refer to the data table).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualizations
References
- 1. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 2. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 3. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by KPT-6566
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-6566 is a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] Pin1 is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of numerous cancer-associated proteins.[1][3] By inhibiting Pin1, this compound disrupts key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4] One of the key mechanisms of this compound-induced cell death is the generation of cellular reactive oxygen species (ROS) and the downregulation of embryonic transcription factors such as Oct-4 and Sox2.[1][2][3]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis induced by compounds like this compound.[5] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[5] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
These application notes provide a detailed protocol for inducing and quantifying apoptosis using this compound and flow cytometry.
Mechanism of Action of this compound in Inducing Apoptosis
This compound covalently binds to the catalytic domain of Pin1, leading to its inhibition.[1][2][3] This inhibition disrupts the function of Pin1-regulated oncoproteins, ultimately triggering apoptosis through a multi-faceted mechanism. Key downstream effects include:
-
Downregulation of Oncogenic Transcription Factors: this compound treatment has been shown to decrease the expression of key embryonic transcription factors like Oct-4 and Sox2, which are involved in maintaining cancer stem-like properties.[1][2][3]
-
Cell Cycle Disruption: The inhibitor also leads to a decrease in the levels of cell cycle regulators such as Cyclin D1.[1][2]
-
Induction of Oxidative Stress: this compound treatment can lead to the generation of cellular reactive oxygen species (ROS), a common trigger for apoptosis.[1][3]
-
DNA Damage: The release of a quinone-mimicking drug upon this compound binding to PIN1 can generate reactive oxygen species and cause DNA damage, contributing to cell death in cancer cells.[7]
The culmination of these events leads to the activation of the apoptotic cascade, which can be effectively measured by flow cytometry.
Quantitative Data on this compound Induced Apoptosis
The following tables summarize the quantitative data from studies that have utilized this compound to induce apoptosis in various cancer cell lines, as determined by flow cytometry with Annexin V/PI staining.
Table 1: Apoptosis in P19 Testicular Germ Cell Tumor Cells
| This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Sub-G1) | Reference |
| 10 µM | 48 hours | Not specified, but significant increase | [1] |
| 20 µM | 48 hours | 74.2% | [1] |
| Control (DMSO) | 48 hours | 4.6% | [1] |
Table 2: Apoptosis in NCCIT Testicular Germ Cell Tumor Cells
| This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Annexin V+) | Percentage of Apoptotic Cells (Sub-G1) | Reference |
| 10 µM | 12 hours | Significantly increased | Not applicable | [1] |
| 10 µM | 24 hours | Significantly increased | Not applicable | [1] |
| 10 µM | 48 hours | Significantly increased | 64.4% | [1] |
| 5 µM | 48 hours | Not specified | 7.0% | [1] |
| Control (DMSO) | 48 hours | Not specified | 2.3% | [1] |
Table 3: Apoptosis in Caco-2 Colorectal Cancer Cells
| This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| 10 µM | 48 hours | Significantly increased | [8] |
| Control (DMSO) | 48 hours | Baseline | [8] |
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
This compound (MedchemExpress or other supplier)
-
Cell line of interest (e.g., P19, NCCIT, Caco-2)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit with PI (e.g., from BioLegend, Thermo Fisher Scientific, or BD Biosciences). These kits typically include:
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer
-
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) for the specified duration (e.g., 12, 24, or 48 hours).[1] Include a vehicle control (DMSO) group.
-
-
Cell Harvesting:
-
For suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.
-
For adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature.[9]
-
Discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.[10] For each wash, resuspend the cell pellet in PBS and centrifuge as described above.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (containing 1-5 x 10^5 cells) to a new flow cytometry tube.[9]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[9]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[9]
-
Add 5 µL of Propidium Iodide Staining Solution.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[10]
-
Set up appropriate compensation and quadrants using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.[10]
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive[5]
-
-
Troubleshooting and Considerations
-
High background staining: Ensure cells are washed thoroughly to remove any residual media components that may interfere with staining.
-
Low signal: Check the viability of the cells before starting the experiment. Ensure the Annexin V and PI reagents have not expired and have been stored correctly.
-
Adherent cells: Be gentle during trypsinization to minimize mechanical damage to the cell membrane, which can lead to false-positive PI staining.
-
Compensation: Proper compensation is critical for accurate analysis of dual-stained samples. Always include single-color controls.
-
Time sensitivity: Analyze samples promptly after staining, as prolonged incubation can lead to secondary necrosis and affect the results.
By following these detailed protocols and considering the mechanism of action of this compound, researchers can effectively utilize flow cytometry to quantify apoptosis and further investigate the therapeutic potential of this promising anti-cancer agent.
References
- 1. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 2. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
KPT-6566: A Potent Tool for Elucidating PIN1 Function
Application Notes and Protocols for Researchers
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that plays a critical role in regulating the function of numerous proteins involved in a wide array of cellular processes.[1][2][3] It specifically recognizes and isomerizes the phosphorylated serine/threonine-proline (pSer/Thr-Pro) motif, a key post-translational modification in signal transduction.[1][3] This isomerization can profoundly alter the conformation, activity, stability, and subcellular localization of its substrate proteins.[3] Given its overexpression in many human cancers and its role in driving oncogenic signaling pathways, PIN1 has emerged as a compelling therapeutic target.[4][5][6]
KPT-6566 is a selective and covalent inhibitor of PIN1, making it an invaluable research tool for dissecting the complex functions of this enzyme.[4][7] This document provides detailed application notes and protocols for utilizing this compound to study PIN1, intended for researchers, scientists, and drug development professionals.
This compound: Mechanism of Action and Properties
This compound acts as a potent and specific inhibitor of PIN1 by covalently binding to its catalytic site.[4][7][8] This irreversible interaction leads to the inhibition of PIN1's enzymatic activity and subsequently promotes its degradation.[4][7][9] A key feature of this compound is its dual mechanism of action; upon binding to PIN1, it releases a quinone-mimicking drug that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[4][10]
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 (PIN1 PPIase domain) | 640 nM | [7] |
| Ki (PIN1 PPIase domain) | 625.2 nM | [7] |
| IC50 (Colony Formation, MDA-MB-231 cells) | 1.2 µM | [11][12] |
PIN1 Signaling Pathways
PIN1 is a central regulator of various signaling pathways implicated in cancer development and progression. Its inhibition by this compound can therefore modulate these pathways, providing a means to study their dependence on PIN1 activity.
Caption: this compound inhibits PIN1, disrupting multiple oncogenic pathways.
Experimental Protocols
The following are detailed protocols for key experiments to study the function of PIN1 using this compound.
Protocol 1: Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PANC-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-10 µM.[7] Include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PIN1-Regulated Proteins
This protocol is used to examine the effect of this compound on the protein levels of key PIN1 targets and downstream effectors.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PIN1, anti-phospho-Rb, anti-Cyclin D1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0-10 µM) for 24-48 hours.[7]
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This protocol measures the enzymatic activity of PIN1 in the presence of this compound. A chymotrypsin-coupled assay is a common method.[13][14]
Materials:
-
Recombinant human PIN1 protein
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-p-nitroanilide)
-
Chymotrypsin
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Pre-incubate recombinant PIN1 with varying concentrations of this compound in the assay buffer for a defined period (e.g., 30 minutes at 4°C).
-
Initiate the reaction by adding the substrate peptide and chymotrypsin to the wells.
-
Immediately measure the increase in absorbance at 390 nm over time at room temperature using a spectrophotometer. The rate of increase corresponds to the cis-to-trans isomerization of the substrate by PIN1, which is then cleaved by chymotrypsin.
-
Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for studying PIN1 using this compound.
Protocol 4: In Vivo Xenograft Mouse Model
This protocol describes a general approach to evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice. For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally, once daily) or vehicle control to the respective groups.[7]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). For metastasis studies, relevant organs like the lungs can be harvested.[9]
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of PIN1 in cellular signaling and disease. Its covalent and dual mechanism of action provides a unique approach to probe PIN1 function. The protocols outlined in this document offer a starting point for researchers to design and execute experiments aimed at further unraveling the complexities of PIN1 biology and its potential as a therapeutic target. As with any experimental system, optimization of these protocols for specific cell lines and research questions is recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 9. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 10. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 14. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing KPT-6566 treatment duration for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIN1 inhibitor, KPT-6566. The following information is intended to guide experimental design for optimizing treatment duration to achieve maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, covalent inhibitor of the prolyl isomerase PIN1.[1][2] It binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[1][2][3] This action initiates a dual mechanism: it disrupts PIN1-dependent signaling pathways that are often overactive in cancer, and it releases a quinone-mimicking drug that generates reactive oxygen species (ROS) and causes DNA damage, ultimately inducing apoptosis specifically in cancer cells.[1][3][4] More recent research has also identified this compound as a dual inhibitor of STAG1 and STAG2, components of the cohesin complex, which contributes to chromosome damage and apoptosis.[5]
Q2: How do I determine the optimal concentration and duration for my initial in vitro experiments?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line being studied. Based on existing literature, a good starting point for in vitro experiments is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cells.
For initial range-finding, concentrations between 1 µM and 10 µM are commonly used, with incubation times typically starting at 48 hours.[2][3] For longer-term experiments like colony formation assays, treatment can extend for several days.[6] It is critical to include both a vehicle control (e.g., DMSO) and, if possible, a PIN1-knockout cell line to confirm the specificity of the observed effects.[3][7]
Q3: My cells are not responding to this compound treatment. What are some potential reasons and troubleshooting steps?
A3: If you are not observing the expected effects of this compound, consider the following:
-
PIN1 Expression Levels: The efficacy of this compound is correlated with the expression level of PIN1 in the cancer cells.[3] Verify the PIN1 expression in your cell line via Western Blot or qPCR. Cells with low or absent PIN1 expression are expected to be resistant to the drug's effects.[3][7]
-
Drug Stability: Ensure the proper storage of your this compound stock solution, which is typically at -20°C or -80°C, protected from light, to prevent degradation.[2] Prepare fresh working solutions for each experiment.
-
Treatment Duration: A 48-hour treatment is a common starting point, but some cellular effects, like changes in protein levels (e.g., Cyclin D1), can be observed within this timeframe, while others, like significant apoptosis or inhibition of colony formation, may require longer exposure.[2][8] Consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window.
-
Off-Target Effects vs. Specificity: To confirm that the observed effects are due to PIN1 inhibition, consider using a rescue experiment where you re-express PIN1 in a knockout cell line and observe if sensitivity to this compound is restored.[7]
Q4: How does treatment duration affect the downstream signaling of this compound?
A4: The duration of this compound treatment directly impacts downstream molecular events. Short-term treatment (e.g., up to 48 hours) is often sufficient to observe a dose-dependent decrease in the expression of key cell cycle regulators like Cyclin D1 and hyperphosphorylated pRB.[3][7] This timeframe is also adequate to see inhibition of PIN1-controlled pathways such as mut-p53 and NOTCH1.[2][3] Longer treatment periods are generally required to observe significant effects on cell viability, colony formation, and induction of apoptosis.[6][8]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |
| P19 | Embryonal Carcinoma | IC50 | 7.24 µM | Not Specified | [6] |
| NCCIT | Embryonal Carcinoma | IC50 | 4.65 µM | Not Specified | [6] |
| MDA-MB-231 | Breast Cancer | IC50 | 1.2 µM | Not Specified | [3] |
| Caco-2 | Colorectal Cancer | IC50 | > 10 µM | Not Specified | [8] |
| DLD-1 | Colorectal Cancer | IC50 | > 10 µM | Not Specified | [8] |
| Various | Various Cancer Lines | Viability Assay | Effective at low µM | 48 hours | [3] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Cancer Type | Dosage | Dosing Schedule | Treatment Duration | Outcome | Reference |
| Nude Mice | Testicular Germ Cell Tumor (P19 Xenograft) | 5 mg/kg | Intraperitoneal, every 3 days | 27 days | Significant reduction in tumor volume and mass | [6] |
| NSG Mice | Colorectal Cancer (Caco-2 Xenograft) | 5 mg/kg | Intraperitoneal, every 3 days | 30 days | 68.4% decrease in tumor weight | [8] |
| Mice | (Toxicity Study) | 5 mg/kg | Intraperitoneal, once a day | 26 days | No signs of local or systemic toxicity | [2] |
Experimental Protocols
1. Cell Viability Assay (General Protocol)
-
Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20, 40 µM). Include a vehicle-only control (DMSO).
-
Incubate the plates for a specified duration (e.g., 48 hours).
-
Assess cell viability using a suitable assay, such as WST-1, CCK-8, or ATPlite, following the manufacturer's instructions.[3][6]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
-
2. Colony Formation Assay (General Protocol)
-
Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.
-
Methodology:
-
Seed a low number of cells (e.g., 2,500 cells) in 12-well plates.[6]
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for an extended period (e.g., 5-10 days), allowing colonies to form. The medium should be changed as needed.
-
After incubation, wash the colonies with PBS, fix them with methanol, and stain with a solution like Crystal Violet.
-
Count the number of colonies (typically defined as clusters of >50 cells) either manually or using imaging software.
-
Compare the number of colonies in the treated wells to the control wells to determine the inhibitory effect.[6][8]
-
3. In Vivo Xenograft Study (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant cancer cells (e.g., 1 x 10^7 P19 cells) subcutaneously into the flanks of immunodeficient mice (e.g., nude or NSG mice).[6][8]
-
Allow tumors to grow to a measurable size (e.g., 15–25 mm³).[6][8]
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or a vehicle control via intraperitoneal injection according to a set schedule (e.g., every 3 days).[6][8]
-
Monitor tumor growth by measuring the length and width with calipers at regular intervals (e.g., every 2-3 days) for the duration of the study (e.g., 27-30 days).[6][8]
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[6][8]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Visualizations
Caption: this compound dual mechanism of action.
Caption: Workflow for optimizing this compound treatment.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
issues with KPT-6566 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PIN1 inhibitor, KPT-6565. The information provided is intended to help address potential challenges related to the stability and handling of KPT-6566 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] For initial stock solutions, it is recommended to use freshly opened, anhydrous DMSO to minimize moisture absorption.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a solid and should be stored at low temperatures.[3] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4] It is advisable to protect the stock solution from light and store it under a nitrogen atmosphere.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: I observed precipitation in my this compound stock solution. What should I do?
A3: If the powdered form of this compound adheres to the vial, it is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom.[3] If precipitation occurs in a prepared stock solution, gentle warming and sonication may help to redissolve the compound.[3] However, ensure that the stock solution concentration does not exceed the published solubility limits.
Q4: How does this compound inhibit PIN1?
A4: this compound is a covalent inhibitor of the peptidyl-prolyl isomerase PIN1.[2][5] It covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[4][5] This interaction also results in the release of a quinone-mimicking drug that generates reactive oxygen species (ROS) and induces DNA damage, contributing to its anti-cancer effects.[5][6]
Troubleshooting Guide
Issue: Inconsistent experimental results or loss of compound activity.
This could be due to the degradation of this compound in solution. While specific degradation pathways have not been extensively documented in the provided literature, the reactive nature of the molecule suggests that its stability can be compromised under certain conditions.
Potential Cause 1: Improper Storage
-
Troubleshooting: Ensure that both the solid compound and stock solutions are stored according to the recommendations in the table below. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Potential Cause 2: Instability in Aqueous Media
-
Troubleshooting: Prepare fresh dilutions of this compound in your aqueous experimental media (e.g., cell culture medium) immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. When preparing working solutions, keep the final concentration of DMSO low (typically below 0.5%) to minimize solvent effects on your cells.
Potential Cause 3: Interaction with Experimental Reagents
-
Troubleshooting: Be mindful of other components in your experimental system. As this compound can generate reactive oxygen species, its stability and activity might be affected by the presence of strong reducing or oxidizing agents.
Data and Protocols
This compound Solubility and Storage
| Parameter | Recommendation | Citations |
| Primary Solvent | DMSO | [1][2] |
| Solubility in DMSO | 10 mM to 120 mg/mL (270.55 mM) | [2][3] |
| Solid Storage | -20°C for up to 3 years | [3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
| Storage Notes | Protect from light, store under nitrogen, sonication is recommended for higher concentrations. | [3][4] |
Experimental Protocol: Assessing PIN1 Inhibition
To determine the IC50 of this compound on PIN1 PPIase activity, a common method involves pre-incubating recombinant human PIN1 with varying concentrations of the inhibitor before measuring the remaining enzyme activity.
-
Pre-incubation: Incubate recombinant human PIN1 with different concentrations of this compound.
-
Activity Assay: Measure the PPIase activity after a set incubation time (e.g., 180 minutes).
-
Data Analysis: Plot the measured enzyme activity against the inhibitor concentration in a semi-logarithmic plot to determine the IC50 value.[3]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting resistance to KPT-6566 in cancer cells
Welcome to the technical support center for KPT-6566. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential resistance to this compound in cancer cells and addressing common experimental challenges.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than Expected IC50 Value or Lack of Cell Viability Reduction
If you observe a higher than expected IC50 value or minimal impact on cancer cell viability after this compound treatment, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Low PIN1 Expression | 1. Verify PIN1 Expression: Confirm PIN1 protein levels in your cancer cell line using Western blot. This compound's efficacy is dependent on the presence of its target, PIN1.[1][2] 2. Select Appropriate Cell Lines: If PIN1 levels are low or absent, consider using a different cell line known to overexpress PIN1. |
| Drug Inactivation | 1. Check Media Components: Ensure that components in your cell culture media, such as high concentrations of serum, are not interfering with this compound activity. 2. Fresh Drug Preparation: Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution over time may vary. |
| Cellular Efflux | 1. Co-treatment with Efflux Pump Inhibitors: Investigate if your cells express high levels of drug efflux pumps (e.g., P-glycoprotein). Consider co-treatment with known inhibitors of these pumps to see if it restores sensitivity to this compound. |
| Experimental Error | 1. Verify Drug Concentration: Double-check all calculations for drug dilutions. 2. Optimize Seeding Density: Ensure that the initial cell seeding density is appropriate for the duration of the assay to avoid confluency-related artifacts. 3. Confirm Assay Validity: Use a positive control (e.g., a different PIN1 inhibitor like Juglone) to ensure your viability assay is working correctly.[3] |
Issue 2: Inconsistent Downregulation of PIN1 Downstream Targets
You may observe variable or no change in the levels of known PIN1 downstream targets (e.g., Cyclin D1, c-Myc, β-catenin) following this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Signaling | 1. Pathway Analysis: The regulation of these proteins can be complex and cell-line specific.[4] Map the relevant signaling pathways in your cell line to understand potential compensatory mechanisms. 2. Time-Course and Dose-Response: Perform a detailed time-course and dose-response experiment to identify the optimal conditions for observing changes in your specific cell line. |
| Antibody Quality | 1. Validate Antibodies: Ensure the antibodies used for Western blotting are specific and sensitive for the target proteins. Validate them using positive and negative controls. |
| Protein Turnover Rate | 1. Pulse-Chase Analysis: The stability of the target protein may influence the timing of its downregulation. Consider performing pulse-chase experiments to assess protein turnover rates in the presence and absence of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
This compound is a covalent inhibitor of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1).[2][5] Its primary mechanism involves:
-
Covalent Binding to PIN1: It irreversibly binds to the catalytic site of PIN1, leading to its inactivation.[2][5]
-
Induction of Reactive Oxygen Species (ROS): The interaction of this compound with PIN1 releases a quinone-mimicking compound that generates ROS.[2][5]
-
DNA Damage and Apoptosis: The increase in ROS leads to DNA damage and subsequent programmed cell death (apoptosis) in cancer cells.[2][5]
-
PIN1 Degradation: Treatment with this compound has been shown to promote the degradation of the PIN1 protein itself.[1][5]
Mechanism of Action of this compound
Caption: Mechanism of this compound action in cancer cells.
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific acquired resistance mechanisms to this compound have not been extensively documented, based on resistance to other targeted therapies and PIN1's function, potential mechanisms include:
-
Alterations in PIN1:
-
Mutations in the this compound Binding Site: A mutation in the catalytic site of PIN1 could prevent the covalent binding of this compound.
-
Downregulation of PIN1 Expression: While counterintuitive for a cancer cell, in some contexts, cells might adapt by reducing their dependence on PIN1.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of PIN1.[6] Key pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: Upregulation of this pathway can promote cell survival and proliferation independently of PIN1 signaling.
-
Raf/MEK/ERK Pathway: Activation of this pathway is a common resistance mechanism to various targeted therapies.[4]
-
Wnt/β-catenin Pathway: PIN1 regulates β-catenin, and alterations in this pathway could confer resistance.[4]
-
NF-κB Pathway: Constitutive activation of NF-κB can promote cell survival and inflammation, potentially overriding the pro-apoptotic effects of this compound.[4]
-
-
Upregulation of Antioxidant Response:
-
Since this compound induces ROS, an increase in the expression of antioxidant proteins (e.g., via the NRF2 pathway) could neutralize the drug's effect.[7]
-
-
Epithelial-to-Mesenchymal Transition (EMT):
Potential Resistance Pathways to this compound
Caption: Potential mechanisms of resistance to this compound.
Q3: How can I investigate potential off-target effects of this compound?
While this compound is reported to be a selective PIN1 inhibitor, it is good practice to consider potential off-target effects, especially given its characterization as having "poor drug-like characteristics".[1][5]
-
Use of PIN1 Knockout/Knockdown Cells: The most direct way to assess off-target effects is to compare the effects of this compound in your parental cancer cell line with a PIN1 knockout or knockdown version of the same line.[2] If a phenotype is observed in the parental line but is absent in the knockout/knockdown line, it is likely a PIN1-dependent effect.
-
Chemical Proteomics: Advanced techniques like chemical proteomics can be used to identify other proteins that this compound may bind to within the cell.
-
Comparison with Other PIN1 Inhibitors: Comparing the cellular and molecular effects of this compound with other structurally different PIN1 inhibitors (e.g., Juglone, all-trans retinoic acid) can help distinguish between on-target and off-target effects.[4]
Experimental Workflow to Validate On-Target Effects
Caption: Workflow for validating on-target effects of this compound.
Experimental Protocols
Western Blot for PIN1 and Downstream Targets
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound (and appropriate vehicle controls).
-
Incubate for the desired time period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 4. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing KPT-6566 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KPT-6566, with a specific focus on minimizing and troubleshooting potential toxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent inhibitor of the prolyl isomerase PIN1, which is overexpressed in a majority of cancers and plays a critical role in tumor initiation and progression.[1] It exhibits a dual mechanism of action: it covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation, and this interaction also releases a quinone-mimicking compound that generates reactive oxygen species (ROS) and DNA damage, ultimately inducing cell death, particularly in cancer cells.[1][2]
Q2: Is this compound expected to be toxic to normal (non-cancerous) cells?
A2: this compound has been shown to selectively target cancer cells.[1] Studies have demonstrated that at concentrations effective against cancer cells, this compound has a minimal effect on the viability of normal cells, such as immortalized MCF10A breast cells.[2][3] While some dose-dependent inhibition of proliferation has been observed in normal mouse embryonic fibroblasts, this effect was absent in PIN1 knockout cells, indicating the toxicity is PIN1-dependent.[2][3] In vivo animal studies have also shown no significant systemic toxicity at therapeutic doses.[4][5][6]
Q3: Why does this compound show selectivity for cancer cells over normal cells?
A3: The selectivity is primarily attributed to the overexpression of its target, PIN1, in most cancer cells compared to normal cells.[1] Additionally, cancer cells often have a higher basal level of oxidative stress and may be more vulnerable to the ROS-generating effects of this compound. While this compound can induce ROS in normal cells, it is to a significantly lesser extent than in cancer cells.[2]
Q4: What are the known downstream effects of this compound treatment in sensitive cells?
A4: In cancer cells, this compound treatment leads to the inhibition of PIN1-dependent pathways, resulting in decreased levels of hyperphosphorylated retinoblastoma protein (pRB) and Cyclin D1.[2][3] This impedes cell cycle progression.[4] The compound also induces DNA damage, evidenced by the phosphorylation of H2AX, and can inhibit pathways involving mutant p53, NOTCH1, and NRF2.[4][5] Ultimately, these effects lead to the induction of apoptosis.[4]
Troubleshooting Guide: Unexpected Toxicity in Normal Cells
This guide addresses potential issues if you observe higher-than-expected toxicity in your normal cell lines during experiments with this compound.
| Observed Issue | Potential Cause | Suggested Action |
| High toxicity in a normal cell line at low this compound concentrations. | The specific normal cell line used may have unusually high endogenous PIN1 expression. | 1. Verify PIN1 Expression: Perform a western blot to compare PIN1 protein levels in your experimental normal cells to a standard cancer cell line (e.g., MDA-MB-231) and a control normal cell line (e.g., MCF10A).[3]2. Titrate Dosage: Perform a dose-response curve to determine the precise IC50 for your specific normal cell line.[4] |
| Cell death observed, but not consistent across replicates. | 1. Reagent Instability: this compound may have degraded due to improper storage or handling.2. Inconsistent Cell Health: The health and confluency of the cells may vary between wells or plates. | 1. Aliquot Compound: Aliquot this compound upon receipt and store as recommended. Use a fresh aliquot for each experiment.2. Standardize Seeding: Ensure uniform cell seeding density and allow cells to adhere and stabilize before adding the compound. Monitor cell morphology before treatment. |
| Signs of oxidative stress (e.g., morphological changes) without significant cell death. | The cell line may be particularly sensitive to the ROS-generating properties of this compound. | 1. Measure ROS Levels: Use a fluorescent probe like DCFDA to quantify ROS generation in treated versus untreated normal cells.[4]2. Co-treatment with Antioxidant: As a mechanistic control, test if co-treatment with a low dose of an antioxidant like N-acetylcysteine (NAC) can mitigate the observed effects. Note: This is for investigational purposes, not a standard protocol adjustment. |
| Discrepancy between your results and published data on normal cell toxicity. | Variations in experimental conditions such as media components, serum concentration, or cell passage number. | 1. Review Protocols: Compare your detailed experimental protocol with those published in key papers.[2][3][4]2. Cell Line Authentication: Confirm the identity and purity of your cell line via STR profiling to rule out contamination or misidentification. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (PPIase Activity) | PIN1 PPIase domain | 640 nM | [5] |
| Ki (PPIase Activity) | PIN1 PPIase domain | 625.2 nM | [5] |
| IC50 (Cell Growth) | NCCIT (Embryonal Carcinoma) | 4.65 µM | [4] |
| IC50 (Colony Formation) | MDA-MB-231 (Breast Cancer) | 1.2 µM | [2] |
| Effective Concentration | P19 (Embryonal Carcinoma) | 5-10 µM (Significant decrease in colony formation) | [4] |
| Effective Concentration | WT Mouse Embryonic Fibroblasts | 1-5 µM (Inhibited proliferation) | [5] |
| Ineffective Concentration | Pin1 KO Mouse Embryonic Fibroblasts | Up to 5 µM (No effect on proliferation) | [2][3] |
| In Vivo Dosage | P19 Xenografts in mice | 5 mg/kg (intraperitoneally) | [4] |
Key Experimental Protocols
1. Cell Viability Assay (WST/ATP-based)
-
Objective: To determine the effect of this compound on the viability of normal and cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours).[3]
-
Add a viability reagent (such as WST-1 or an ATP-based reagent like ATPlite) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control to calculate the percentage of cell viability.
-
2. Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the generation of intracellular ROS following this compound treatment.
-
Methodology:
-
Seed cells in a suitable format (e.g., 96-well black-walled plate) and treat with this compound or vehicle control for the desired time.
-
During the last 30-60 minutes of treatment, add a ROS-sensitive probe, such as 2′,7′–dichlorofluorescein diacetate (DCFDA), to the medium.[4]
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Measure the fluorescence on a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
-
A positive control, such as H₂O₂, should be included to confirm probe activity.
-
3. Western Blot for DNA Damage (γH2AX)
-
Objective: To assess the induction of DNA double-strand breaks by detecting the phosphorylation of H2AX.
-
Methodology:
-
Culture and treat cells with this compound for the desired time points (e.g., 48 hours).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139), also known as γH2AX.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., Actin or GAPDH) to ensure equal protein loading.[3]
-
Visualizations
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
dealing with KPT-6566 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIN1 inhibitor, KPT-6566. The information provided addresses common issues related to the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding my this compound stock solution to the cell culture media. What are the possible causes?
A1: Precipitation of this compound upon addition to aqueous media can be attributed to several factors:
-
Improper initial dissolution: The compound may not have been fully dissolved in the stock solvent (typically DMSO).
-
High final concentration: The concentration of this compound in the final culture medium may exceed its solubility limit in that specific medium.
-
High final solvent concentration: The percentage of the organic solvent (e.g., DMSO) in the final medium may be too high, causing the compound to crash out of solution. Most cell lines can tolerate a final DMSO concentration of less than 0.5%, and it is recommended to keep it below 0.1%.[1]
-
Media components and conditions: The pH, temperature, and presence of certain salts or proteins in the cell culture medium can influence the solubility of the compound.[2][3]
-
Quality of the solvent: Using old or hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[4]
Q2: What is the recommended solvent and concentration for this compound stock solutions?
A2: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in high-quality, anhydrous DMSO. One supplier suggests a solubility of up to 19.23 mg/mL (43.36 mM) in DMSO, noting that ultrasonic treatment may be necessary for complete dissolution.[4] It is crucial to use newly opened DMSO, as absorbed moisture can negatively impact solubility.[4]
Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?
A3: To prevent precipitation, follow these best practices:
-
Ensure complete dissolution: Before adding to the media, ensure your this compound stock is fully dissolved. Gentle warming or brief ultrasonication can aid dissolution.[6]
-
Serial dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, dilute the stock solution into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Low final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Pre-warm media: Add the this compound solution to media that is at the experimental temperature (e.g., 37°C), as temperature can affect solubility.[3]
Q4: What should I do if I already see precipitation in my media?
A4: If you observe precipitation, it is not recommended to use that media for your experiment as the actual concentration of the compound in solution will be unknown. The best course of action is to prepare a fresh solution following the preventative measures outlined above. You can try to resolubilize the precipitate by warming the solution, but this may not be successful and could potentially degrade the compound or other media components.
Troubleshooting Guide
The following table summarizes common issues, potential causes, and recommended solutions for this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | Incomplete dissolution. | Use an ultrasonic bath to aid dissolution.[4] Ensure you are using high-quality, anhydrous DMSO.[4] |
| Stock concentration is too high. | Prepare a new stock solution at a lower concentration. | |
| Poor quality or old DMSO. | Use a fresh, unopened bottle of anhydrous DMSO.[4] | |
| Precipitation upon addition to media | "Salting out" due to high concentration of compound or DMSO. | Perform serial dilutions in the media. Lower the final concentration of this compound. |
| Interaction with media components. | Prepare the final dilution in a smaller volume of media first, then add to the rest. | |
| Temperature shock. | Ensure both the drug solution and the media are at the same temperature before mixing.[3] | |
| Precipitation after incubation | Compound instability in aqueous solution over time. | Prepare fresh dilutions of this compound immediately before each experiment. |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator and seal culture plates or flasks.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Reconstitution of this compound Powder:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and/or place it in an ultrasonic water bath for 5-10 minutes.[4][6] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution in Cell Culture Media:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute 1 µL of the stock solution into 99 µL of pre-warmed media to make a 100 µM intermediate solution. Mix gently by pipetting.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium.
-
Gently mix the final working solution before adding it to your cells.
-
Visually inspect the final working solution for any signs of precipitation before use.[6]
-
Visualizations
This compound Troubleshooting Workflow
Caption: A troubleshooting workflow for this compound precipitation.
This compound Mechanism of Action: PIN1 Inhibition
Caption: Simplified signaling pathway of this compound action.
References
interpreting unexpected results from KPT-6566 experiments
Welcome to the technical support center for KPT-6566 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered when working with this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a covalent inhibitor of the prolyl isomerase PIN1.[1][2] It binds to the catalytic site of PIN1, leading to its inhibition.[1][2] Additionally, this compound exhibits a dual mechanism of action. This interaction results in the release of a quinone-mimicking drug that generates reactive oxygen species (ROS) and induces DNA damage, ultimately leading to cancer cell-specific death.[1][3][4] More recently, this compound has also been identified as a dual inhibitor of STAG1 and STAG2, components of the cohesin complex, which can lead to premature chromosome separation and impaired DNA damage repair.[5]
Q2: I am not observing PIN1 protein degradation after this compound treatment. Is this expected?
This is a documented point of variability in the literature. Some studies have reported that this compound treatment leads to the degradation of the PIN1 protein.[3][6] However, other research has shown that this compound treatment does not affect PIN1 protein levels in certain cell lines, such as P19, NCCIT, and Caco-2 cells.[7][8] This discrepancy could be cell-type specific or dependent on the experimental conditions. If you are not observing degradation, it does not necessarily invalidate your results. It is recommended to verify the inhibition of PIN1's isomerase activity or assess downstream markers of PIN1 signaling.
Q3: My IC50 value for this compound is different from published values. What are the potential reasons?
Variations in IC50 values are common in in-vitro experiments and can be attributed to several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivity to this compound. For example, NCCIT cells have been shown to be more sensitive than P19 cells.[7]
-
Assay Type: The method used to assess cell viability (e.g., MTT, CellTiter-Glo, crystal violet) can influence the calculated IC50.
-
Experimental Conditions: Factors such as cell density, passage number, serum concentration in the media, and the duration of drug exposure can all impact the apparent potency of the compound.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity.
Q4: I am observing significant cytotoxicity in my control (non-cancerous) cell line. Is this an expected off-target effect?
While this compound is reported to selectively target cancer cells, some level of toxicity in normal cells can occur, especially at higher concentrations.[1][2] The dual mechanism involving ROS production and DNA damage could contribute to this.[1] It is advisable to perform a dose-response curve on your specific control cell line to determine its sensitivity. If significant toxicity is observed at concentrations that are effective against cancer cells, further investigation into potential off-target effects in that cell line may be warranted. Some studies have noted that this compound has poor drug-like characteristics, which could contribute to unpredictable off-target effects in vivo.[3][6][9]
Troubleshooting Guides
Problem 1: Inconsistent Anti-proliferative Effects
Symptoms:
-
High variability in cell viability readouts between replicate experiments.
-
Lack of a clear dose-dependent effect on cell proliferation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Avoid using cells that are over-confluent or have a high passage number. |
| Compound Preparation and Storage | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint for observing a consistent effect. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill them with sterile media or PBS instead. |
Problem 2: Difficulty Confirming PIN1 Inhibition
Symptoms:
-
No change in the phosphorylation status of known PIN1 substrates.
-
Lack of downstream effects expected from PIN1 inhibition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Antibody Quality | Validate the specificity of the antibodies used for detecting phosphorylated PIN1 substrates. Run appropriate positive and negative controls. |
| Timing of Analysis | The inhibition of PIN1 activity may lead to rapid changes in substrate phosphorylation. Perform a time-course experiment to identify the optimal time point for observing these changes. |
| Compensatory Mechanisms | Cells may activate compensatory signaling pathways upon PIN1 inhibition. Consider investigating other related pathways that might be masking the effect of PIN1 inhibition. |
| Direct Measurement of PIN1 Activity | If possible, perform an in-vitro peptidyl-prolyl isomerase (PPIase) assay using recombinant PIN1 and a fluorescently labeled substrate to directly measure the inhibitory activity of your this compound stock. |
Problem 3: Unexpected Gene Expression or Pathway Activation
Symptoms:
-
Upregulation of genes related to oxidative stress response.
-
Activation of pathways not directly linked to PIN1.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| ROS-Mediated Effects | The release of a quinone-mimicking moiety by this compound can induce ROS production.[1] This can lead to the activation of stress response pathways, such as the NRF2 pathway.[3][10] Measure intracellular ROS levels (e.g., using DCFDA) to confirm this effect. |
| Off-Target Effects | As a covalent inhibitor, this compound may have off-target interactions. Consider performing proteomic or transcriptomic analysis to identify other cellular targets or affected pathways. |
| DNA Damage Response | The induction of DNA damage by this compound can trigger the DNA damage response (DDR) pathway.[1] Assess markers of DDR, such as phosphorylated H2AX (γH2AX), to confirm the activation of this pathway. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 1.2 | [2] |
| P19 | Embryonal Carcinoma | 7.24 | [7] |
| NCCIT | Embryonal Carcinoma | 4.65 | [7] |
| Caco-2 | Colorectal Cancer | 7.45 | [8] |
| HCT116 | Colorectal Cancer | 9.46 | [8] |
| HT29 | Colorectal Cancer | 13.8 | [8] |
| SW480 | Colorectal Cancer | 11.1 | [8] |
| DLD-1 | Colorectal Cancer | 10.7 | [8] |
Experimental Protocols
Western Blot for PIN1 and Downstream Targets
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIN1, p-Akt, Cyclin D1, or other targets of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arts.units.it [arts.units.it]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 9. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PIN1 Degradation by KPT-6566
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the confirmation of PIN1 degradation by the covalent inhibitor, KPT-6566.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on PIN1?
A1: this compound is a selective and covalent inhibitor of the prolyl isomerase PIN1. It binds to the catalytic site of PIN1, which can lead to its degradation.[1] This dual mechanism of action, involving both inhibition of enzymatic activity and protein degradation, contributes to its anti-cancer effects.[1][2]
Q2: Is PIN1 degradation by this compound a universal phenomenon in all cell types?
A2: No, the degradation of PIN1 by this compound appears to be cell-line dependent. While some studies have reported significant degradation in cell lines such as PC-3, PANC-1, and H1299, other studies have shown no significant change in PIN1 protein levels in cell lines like Caco-2, P19, and NCCIT, even though this compound still inhibits PIN1's enzymatic activity in these cells.[3][4] This suggests that the cellular machinery responsible for recognizing and degrading the this compound-bound PIN1 may vary between different cell types.
Q3: How can I confirm that this compound is inducing PIN1 degradation in my specific cell line?
A3: The most common method to confirm protein degradation is through a combination of Western blotting and a cycloheximide (CHX) chase assay. Western blotting will allow you to visualize the decrease in PIN1 protein levels, while the CHX chase assay will help determine if this decrease is due to an increased degradation rate. Additionally, using a proteasome inhibitor like MG132 can help determine if the degradation is mediated by the proteasome.
Q4: At what concentrations and for how long should I treat my cells with this compound to observe PIN1 degradation?
A4: The effective concentration and treatment time for observing PIN1 degradation can vary depending on the cell line. Based on available literature, dose- and time-dependent degradation has been observed. It is recommended to perform a dose-response and time-course experiment. A starting point could be to treat cells with a range of this compound concentrations (e.g., 1-10 µM) for various time points (e.g., 24, 48, 72 hours).
Q5: What could be the reason if I don't observe PIN1 degradation after this compound treatment?
A5: There are several potential reasons:
-
Cell-Line Specificity: As mentioned, not all cell lines exhibit PIN1 degradation in response to this compound.
-
Experimental Conditions: The concentration of this compound, duration of treatment, and cell confluency can all influence the outcome.
-
Antibody Quality: A non-specific or low-affinity primary antibody for PIN1 in your Western blot can lead to inaccurate results.
-
Technical Issues: Problems with protein extraction, gel electrophoresis, or membrane transfer can all affect the final Western blot data.
Troubleshooting Guides
Western Blotting for PIN1 Detection
Issue: Weak or No PIN1 Signal
| Possible Cause | Suggestion |
| Insufficient protein loading | Ensure you are loading an adequate amount of total protein (typically 20-40 µg of cell lysate). |
| Poor antibody quality | Use a validated, high-affinity primary antibody for PIN1. Check the antibody datasheet for recommended dilutions and incubation conditions.[5][6] |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage, buffer) based on the molecular weight of PIN1 (~18 kDa). Consider using a membrane with a smaller pore size (0.2 µm). |
| Suboptimal antibody incubation | Incubate the primary antibody overnight at 4°C to enhance signal.[7][8] |
Issue: High Background
| Possible Cause | Suggestion |
| Insufficient blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. |
| Antibody concentration too high | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Inadequate washing | Increase the number and duration of washes with TBST after antibody incubations. |
Issue: Non-specific Bands
| Possible Cause | Suggestion |
| Primary antibody is not specific | Use a monoclonal antibody or an affinity-purified polyclonal antibody specific for PIN1.[5] |
| Protein degradation during sample preparation | Always add protease inhibitors to your lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: Western Blotting for PIN1 Degradation
This protocol outlines the steps to assess the levels of PIN1 protein in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PIN1 (e.g., Cell Signaling Technology #3722)[5][6]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PIN1 and the loading control antibody overnight at 4°C.[7][8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for PIN1 and the loading control. Normalize the PIN1 signal to the loading control to determine the relative decrease in PIN1 protein levels.
Protocol 2: Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of PIN1 and to confirm if this compound treatment accelerates its degradation.
Materials:
-
Cells treated with DMSO or this compound for a predetermined time
-
Cycloheximide (CHX) solution (e.g., 100 µg/mL)
-
Western blotting reagents (as listed in Protocol 1)
Procedure:
-
Initial Treatment: Treat cells with either DMSO or this compound for a sufficient time to induce downstream effects (e.g., 24 hours).
-
CHX Addition: After the initial treatment, add CHX to the culture medium to inhibit new protein synthesis.
-
Time-Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The "0 hour" time point represents the protein level just before the addition of CHX.
-
Western Blotting: Perform Western blotting for PIN1 and a loading control as described in Protocol 1 for all the collected time points.
-
Data Analysis:
-
Quantify the PIN1 band intensities at each time point and normalize them to the loading control.
-
For each treatment condition (DMSO and this compound), plot the normalized PIN1 protein levels against time.
-
Determine the half-life of PIN1 under each condition by fitting the data to a one-phase decay curve. A shorter half-life in the this compound-treated cells compared to the DMSO-treated cells indicates accelerated degradation.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for PIN1 Ubiquitination
This protocol is designed to determine if this compound treatment leads to an increase in the ubiquitination of PIN1, which would suggest a mechanism for its degradation.
Materials:
-
Cells treated with DMSO or this compound, and potentially a proteasome inhibitor (e.g., MG132)
-
Co-IP Lysis Buffer (a milder lysis buffer than RIPA, e.g., containing 1% NP-40) with protease and deubiquitinase inhibitors (e.g., NEM)
-
Primary antibody against PIN1 for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody against Ubiquitin for Western blotting
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with DMSO or this compound. It is often beneficial to also treat with a proteasome inhibitor like MG132 for the last few hours of the this compound treatment to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells using the Co-IP lysis buffer.
-
Pre-clearing (Optional but Recommended): Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-PIN1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-PIN1 complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Perform Western blotting on the eluted samples. Use an anti-ubiquitin antibody to detect ubiquitinated PIN1, which will appear as a smear or higher molecular weight bands above the unmodified PIN1 band. You can also probe a separate blot with an anti-PIN1 antibody to confirm the successful immunoprecipitation of PIN1.
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound Induced PIN1 Degradation in PC-3 Cells (48h Treatment)
| This compound Concentration (µM) | Mean PIN1 Protein Level (% of Control) | Standard Deviation |
| 0 (DMSO) | 100 | 8.5 |
| 1 | 85 | 7.2 |
| 2.5 | 62 | 6.1 |
| 5 | 41 | 5.3 |
| 10 | 25 | 4.8 |
Table 2: Hypothetical PIN1 Half-Life Determined by Cycloheximide Chase Assay in PANC-1 Cells
| Treatment | PIN1 Half-life (hours) |
| DMSO | 8.2 |
| This compound (5 µM) | 3.5 |
Visualizations
Caption: Experimental workflow to confirm PIN1 degradation by this compound.
Caption: Proposed signaling pathway for this compound-induced PIN1 degradation.
References
- 1. arts.units.it [arts.units.it]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 4. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 5. Pin1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Pin1 Antibody (#3722) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to PIN1 Inhibitors: KPT-6566 in Focus
For Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular signaling pathways, many of which are hijacked in oncogenesis. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of the efficacy of KPT-6566, a novel covalent PIN1 inhibitor, with other known PIN1 inhibitors, supported by experimental data and detailed methodologies.
Efficacy Comparison of PIN1 Inhibitors
The following tables summarize the quantitative data on the inhibitory potency and cellular effects of this compound in comparison to other notable PIN1 inhibitors.
Table 1: In Vitro Inhibitory Activity against PIN1
| Inhibitor | Type | IC50 (µM) | Ki (nM) | Inactivation Efficiency (k_inact/K_i) (min⁻¹nM⁻¹) | Mechanism of Action |
| This compound | Covalent | 0.64[1][2] | 625.2[1][3] | 745.4[1][4] | Covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[1][3] |
| Juglone | Covalent | ~1.85 - 10 | - | Lower than this compound[1][4] | Irreversibly inhibits PIN1 activity.[5] Can have off-target effects.[6] |
| ATRA | Non-covalent | 33.2[7] | - | - | Binds to the PIN1 active site, leading to its degradation.[8] |
| PiB | Competitive | 1.5[9] | - | - | Reversible inhibitor of PIN1.[10] |
| BJP-06-005-3 | Covalent | 0.048 | - | - | Covalently targets Cys113 in the PIN1 active site.[6] |
Table 2: Cellular Efficacy of PIN1 Inhibitors
| Inhibitor | Cell Line | Cellular IC50 (µM) | Effect on PIN1 Levels |
| This compound | MDA-MB-231 | 1.2[1] | Induces degradation[1] |
| Juglone | Caco-2 | 1.85[5] | No significant change[1] |
| HK-1 | 10[11] | ||
| C666-1 | 6[11] | ||
| ATRA | Various | - | Induces degradation[1] |
| PiB | Various | - | No significant change[1] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation and replication.
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the catalytic activity of PIN1 and its inhibition.
Principle: The assay relies on the specific cleavage of a substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA) by chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the cis to trans isomerization, and the rate of this reaction is monitored spectrophotometrically by the increase in absorbance from the release of p-nitroaniline (pNA).
Protocol Outline:
-
Reagents: Recombinant human PIN1, substrate peptide, chymotrypsin, assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Procedure:
-
Recombinant PIN1 is pre-incubated with varying concentrations of the test inhibitor for a specified time at 4°C.[6]
-
The reaction is initiated by adding the substrate peptide and chymotrypsin.
-
The change in absorbance at 390 nm is measured over time using a spectrophotometer.
-
The rate of the reaction is calculated and plotted against the inhibitor concentration to determine the IC50 value.[1]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of PIN1 inhibitors on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the PIN1 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: MTT solution is added to each well and incubated to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against inhibitor concentration.
Signaling Pathways and Mechanisms
PIN1 exerts its influence by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in a wide array of substrate proteins. This conformational change can profoundly impact protein stability, localization, and activity, thereby regulating key signaling pathways implicated in cancer.
Caption: Overview of the PIN1 signaling pathway in cancer.
This compound exhibits a dual mechanism of action. It not only covalently binds to and inhibits the catalytic activity of PIN1 but also induces its degradation.[1] This leads to the downregulation of PIN1-dependent oncogenic pathways. Furthermore, the interaction of this compound with PIN1 results in the release of a quinone-mimicking drug that generates reactive oxygen species (ROS) and DNA damage, selectively inducing cell death in cancer cells.[1]
Caption: Dual mechanism of action of this compound.
In contrast, other inhibitors like Juglone and PiB do not appear to induce PIN1 degradation.[1] All-trans retinoic acid (ATRA) does lead to PIN1 degradation but operates through a non-covalent binding mechanism.[1][8]
Selectivity of this compound
A crucial aspect of any targeted therapy is its selectivity. This compound has been shown to be selective for PIN1 over other peptidyl-prolyl isomerases (PPIases).
Experimental Workflow for Selectivity Assay:
Caption: Experimental workflow to determine this compound selectivity.
Studies have demonstrated that this compound does not significantly inhibit the activity of other PPIases like GST-FKBP4 and GST-PPIA, which belong to the FKBP and Cyclophilin families, respectively.[1] In contrast, their specific inhibitors, FK506 and Cyclosporin A (CsA), effectively abolished their catalytic activity.[1]
Conclusion
This compound presents as a potent and selective covalent inhibitor of PIN1 with a unique dual mechanism of action that includes both direct inhibition and induced degradation of its target, as well as the generation of cytotoxic ROS. The quantitative data indicate a higher potency for this compound compared to some other well-known PIN1 inhibitors like Juglone. Its selectivity for PIN1 over other PPIases further underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this compound and other emerging PIN1 inhibitors in the field of cancer drug development.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Prolyl isomerase Pin1 binds to and stabilizes acetyl CoA carboxylase 1 protein, thereby supporting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
KPT-6566: A Novel Dual Inhibitor of STAG1 and STAG2 for Exploiting Synthetic Lethality in Cancer
A recently identified dual inhibitor of Stromal Antigen 1 (STAG1) and Stromal Antigen 2 (STAG2), KPT-6566, offers a promising therapeutic strategy for cancers harboring STAG2 mutations. This comparison guide provides an in-depth analysis of this compound, presenting supporting experimental data for its dual inhibitory action and comparing it with alternative therapeutic approaches that leverage the synthetic lethal relationship between STAG1 and STAG2.
The cohesin complex, a critical regulator of sister chromatid cohesion, DNA repair, and gene expression, is frequently mutated in various cancers. STAG1 and STAG2 are mutually exclusive core components of this complex.[1][2] The discovery that the loss of STAG2, a common event in several cancers, renders cells dependent on its paralog STAG1 for survival has opened a new avenue for targeted cancer therapy based on the principle of synthetic lethality.[3][4] this compound has emerged as a first-in-class small molecule that dually targets both STAG1 and STAG2, providing a tool to probe this synthetic lethal interaction and a potential therapeutic agent.[5]
Performance Data of this compound and Alternatives
The validation of this compound's dual inhibitory activity against STAG1 and STAG2 has been demonstrated through various biochemical and cellular assays. While specific IC50 or Ki values for STAG1 and STAG2 inhibition are not yet publicly available, the compound's efficacy has been established by its ability to disrupt the STAG1/2-SCC1 interaction, induce chromosomal abnormalities, and promote DNA damage, leading to apoptosis.[5][6]
In comparison, antisense oligonucleotides (ASOs) represent an alternative strategy to target STAG1 in STAG2-deficient cancers. These molecules are designed to specifically degrade STAG1 mRNA, thereby inhibiting its expression and inducing selective lethality in cancer cells with STAG2 mutations.[7]
| Therapeutic Strategy | Target(s) | Mechanism of Action | Key Experimental Readouts |
| This compound | STAG1 and STAG2 | Small molecule inhibitor disrupting STAG1/2 interaction with SCC1 and DNA.[5] | Disruption of STAG1/2-SCC1 interaction, premature chromosome separation, induction of DNA damage (double-strand breaks), and apoptosis.[5][6] |
| STAG1 ASOs | STAG1 mRNA | Antisense oligonucleotides promoting the degradation of STAG1 mRNA.[7] | Potent inhibition of STAG1 expression and selective lethality in STAG2-deficient cells.[7] |
Experimental Protocols
The validation of this compound's dual inhibition of STAG1 and STAG2 relies on several key experimental methodologies.
Fluorescence Polarization (FP)-Based High-Throughput Screening
This assay was employed to identify inhibitors of the STAG1/2-SCC1 interaction.
-
Principle: The assay measures the change in polarization of fluorescently labeled SCC1 peptide upon binding to STAG1 or STAG2 protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in the polarization signal.
-
Reagents:
-
Purified recombinant STAG1 and STAG2 proteins.
-
Fluorescently labeled SCC1 peptide (probe).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound and other test compounds.
-
-
Procedure:
-
Dispense STAG1 or STAG2 protein into a 384-well black plate.
-
Add this compound or other test compounds at various concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the fluorescently labeled SCC1 peptide to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Data are analyzed to determine the concentration at which the compound inhibits 50% of the STAG1/2-SCC1 interaction (IC50).
-
Metaphase Chromosome Spread Assay
This assay visualizes the effect of this compound on chromosome cohesion.
-
Principle: Treatment of cells with this compound is expected to disrupt cohesin function, leading to premature separation of sister chromatids, which can be observed in metaphase spreads.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) on coverslips or in culture dishes.
-
Treat cells with this compound at various concentrations for a specified duration (e.g., 24-48 hours).
-
Add a mitotic-arresting agent (e.g., colcemid) for the final few hours of culture to enrich for cells in metaphase.
-
-
Cell Harvesting and Spreading:
-
Harvest the cells by trypsinization and centrifuge to form a cell pellet.
-
Resuspend the cells in a hypotonic solution (e.g., 75 mM KCl) and incubate to swell the cells.
-
Fix the cells using a freshly prepared fixative solution (e.g., 3:1 methanol:acetic acid).
-
Drop the fixed cell suspension onto clean, cold microscope slides.
-
Air-dry the slides.
-
-
Staining and Visualization:
-
Stain the chromosomes with a suitable dye (e.g., Giemsa or DAPI).
-
Examine the slides under a microscope to observe chromosome morphology and count the number of chromosomes. Look for evidence of premature sister chromatid separation.
-
DNA Damage Repair Assay (γH2AX Staining)
This assay quantifies the extent of DNA double-strand breaks induced by this compound.
-
Principle: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescence staining for γH2AX allows for the visualization and quantification of DNA damage.
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa, HepG2) on coverslips.
-
Treat the cells with this compound at various concentrations.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the intensity of γH2AX foci per nucleus to determine the level of DNA damage.
-
Signaling Pathways and Mechanisms
The therapeutic strategy of targeting STAG1 and STAG2 is rooted in the specific molecular biology of the cohesin complex and the concept of synthetic lethality.
References
- 1. Synthetic lethality between the cohesin subunits STAG1 and STAG2 in diverse cancer contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethal interaction between the tumour suppressor STAG2 and its paralog STAG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of this compound as STAG1/2 Inhibitor sensitizing PARP and NHEJ Inhibitors to suppress tumor cells growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. otd.harvard.edu [otd.harvard.edu]
Synergistic Antitumor Effects of KPT-6566 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of KPT-6566, a novel covalent inhibitor of the prolyl isomerase PIN1, when used in combination with other anticancer drugs. This document summarizes key experimental findings, details the underlying mechanisms of action, and provides detailed experimental protocols to aid in the design and interpretation of future research.
Executive Summary
This compound has demonstrated significant promise in enhancing the efficacy of standard-of-care and targeted anticancer agents. Preclinical studies have highlighted its synergistic interactions with the platinum-based chemotherapy drug cisplatin in cervical cancer and with PARP (Poly (ADP-ribose) polymerase) and NHEJ (Non-homologous end joining) inhibitors in various cancer cell lines. The primary mechanism of this compound involves the inhibition of PIN1, a key regulator of numerous oncogenic signaling pathways. This inhibition, coupled with this compound's unique dual-action mechanism of inducing reactive oxygen species (ROS) and DNA damage, sensitizes cancer cells to the cytotoxic effects of other DNA-damaging agents. This guide presents the available data on these combinations, offering a valuable resource for researchers exploring novel cancer therapeutic strategies.
Comparison of this compound Combination Therapies
The following tables summarize the qualitative and mechanistic data from preclinical studies investigating the synergistic effects of this compound with cisplatin and PARP/NHEJ inhibitors.
Table 1: Synergistic Effect of this compound and Cisplatin in Cervical Cancer
| Parameter | This compound + Cisplatin | Finding | Reference |
| Cancer Type | Cervical Cancer | - | [1] |
| Cell Lines | SiHa, ME-180 | - | [1] |
| Assays | Cell Viability (CCK-8), Colony Formation | The combination of this compound and cisplatin resulted in a more significant reduction in cell viability and colony formation compared to either drug alone. | [1] |
| Quantitative Synergy | Not explicitly quantified in the study (e.g., no Combination Index provided). | - | [1] |
| Mechanism of Synergy | Inhibition of the PIN1-NRF2/GPX4 axis, leading to increased ferroptosis and enhanced sensitivity to cisplatin. | This compound promotes the cytotoxic effect of cisplatin. | [1] |
Table 2: Synergistic Effect of this compound with PARP and NHEJ Inhibitors
| Parameter | This compound + Olaparib / UMI-77 | Finding | Reference |
| Cancer Type | Cervical Cancer, Liver Cancer | - | |
| Cell Lines | HeLa, HepG2 | - | |
| Assays | Cell Proliferation | This compound sensitizes HeLa and HepG2 cells to the PARP inhibitor Olaparib and the NHEJ inhibitor UMI-77, exhibiting a synergistic effect in suppressing cell proliferation. | |
| Quantitative Synergy | Not available in the reviewed literature. | - | |
| Mechanism of Synergy | This compound acts as a dual inhibitor of STAG1 and STAG2, impairing DNA damage repair and leading to the accumulation of double-strand breaks. This sensitizes cancer cells to inhibitors of other DNA damage response pathways. | - |
Signaling Pathways and Experimental Workflows
This compound and Cisplatin Synergy Pathway
Caption: this compound and Cisplatin synergistic pathway.
This compound and PARP/NHEJ Inhibitor Synergy Pathway
Caption: this compound and PARP/NHEJ inhibitor synergy.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cervical cancer cells (SiHa or ME-180) into 96-well plates at a density of 5 x 10³ cells per well and culture overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 24, 48, and 72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the drug concentration.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound, cisplatin, or their combination at specified concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.
-
Fixation and Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.1% crystal violet for 20 minutes.
-
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Compare the number and size of colonies in the treated groups to the untreated control group to assess the long-term effect of the drugs on cell survival and proliferation.
Western Blot Analysis for Mechanistic Markers
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PIN1, NRF2, GPX4, γH2AX, cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
The available preclinical evidence strongly suggests that this compound can act as a potent synergistic agent when combined with DNA-damaging anticancer drugs like cisplatin and PARP inhibitors. Its unique dual mechanism of action, targeting both PIN1 and inducing oxidative stress, provides a strong rationale for its use in combination therapies to overcome drug resistance and enhance therapeutic efficacy. While the qualitative evidence for synergy is compelling, further studies are required to provide robust quantitative data, such as Combination Index values, across a broader range of cancer types and drug combinations. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future investigations, ultimately paving the way for the clinical development of this compound-based combination therapies.
References
KPT-6566: A Highly Selective PIN1 Inhibitor with Minimal Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule inhibitors targeting the peptidyl-prolyl isomerase (PPIase) family, KPT-6566 has emerged as a potent and notably selective covalent inhibitor of Pin1 (NIMA-interacting peptidylprolyl isomerase). This guide provides a comparative analysis of this compound's cross-reactivity with other isomerases, supported by available experimental data, to inform research and development efforts in oncology and other fields where Pin1 dysregulation is a key factor.
Executive Summary
This compound demonstrates a high degree of selectivity for its primary target, PIN1, a critical regulator of many cellular signaling pathways implicated in cancer.[1][2] Experimental evidence indicates that this compound does not inhibit other major PPIase families, such as FKBPs and cyclophilins, highlighting its potential for targeted therapeutic applications with a reduced risk of off-target effects. This contrasts with other known PIN1 inhibitors, such as Juglone, which are understood to have a broader range of cellular targets.
Comparative Analysis of Isomerase Inhibition
The selectivity of this compound for PIN1 is a key differentiator when compared to other compounds with reported PIN1 inhibitory activity. The following table summarizes the available quantitative data on the inhibitory activity of this compound and other relevant compounds against different isomerases.
| Inhibitor | Target Isomerase | IC50 / Ki | Cross-Reactivity |
| This compound | PIN1 | IC50: 640 nM, Ki: 625.2 nM [3][4] | No activity observed against GST-FKBP4 and GST-PPIA [1][3] |
| Juglone | PIN1 | Not explicitly found in searches | Known to have multiple other cellular targets[5] |
| All-trans Retinoic Acid (ATRA) | PIN1 | IC50: 33.2 µM[6] | Primarily known for its activity on retinoic acid receptors[7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PIN1 in cellular signaling and the experimental workflow used to determine inhibitor selectivity.
Caption: this compound selectively inhibits PIN1, a key regulator of oncogenic signaling pathways.
Caption: Workflow for assessing isomerase inhibition using a chymotrypsin-coupled assay.
Experimental Protocols
The selectivity of this compound was determined using a well-established enzymatic assay. The following provides a detailed description of the methodology.
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This assay measures the cis-trans isomerization of a peptide substrate by a PPIase. The substrate, typically N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroanilide, which can be detected spectrophotometrically at 390 nm. The rate of this cleavage is limited by the cis-to-trans isomerization of the substrate, which is accelerated by the presence of a PPIase.
Materials:
-
Recombinant human PIN1
-
Recombinant GST-FKBP4
-
Recombinant GST-PPIA
-
This compound
-
N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
α-Chymotrypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the recombinant isomerases, this compound, substrate, and chymotrypsin in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant isomerase (e.g., PIN1, GST-FKBP4, or GST-PPIA) to the designated wells.
-
Add varying concentrations of this compound to the test wells. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubate the isomerase with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 10°C).
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add a mixture of the substrate and chymotrypsin to each well.
-
Immediately begin monitoring the change in absorbance at 390 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the rates in the presence of this compound to the rate in the control wells.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of KPT-6566's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KPT-6566's mechanism of action with alternative compounds, supported by experimental data. The information is intended to assist researchers in evaluating this compound for their specific research needs.
Dual Mechanism of Action: A Unique Approach to Cancer Therapy
This compound is a novel, covalent inhibitor of the prolyl isomerase PIN1, an enzyme overexpressed in numerous cancers and a critical regulator of various oncogenic signaling pathways.[1][2] Independent studies have verified that this compound exerts its potent anti-cancer effects through a dual mechanism of action: direct inhibition of PIN1 and the generation of reactive oxygen species (ROS).[2][3]
Upon entering a cell, this compound covalently binds to the catalytic site of PIN1.[3][4] This binding not only inhibits the isomerase activity of PIN1 but also leads to its degradation.[3][5] A unique consequence of this interaction is the release of a quinone-mimicking molecule.[2][3] This byproduct generates ROS, leading to DNA damage and inducing apoptosis specifically in cancer cells.[2][3]
Furthermore, recent findings have identified this compound as a dual inhibitor of Stromal Antigen 1 and 2 (STAG1 and STAG2).[6][7] By disrupting their interactions with SCC1 and double-stranded DNA, this compound impairs DNA damage repair, leading to the accumulation of double-strand breaks and subsequent cell death.[6] This multifaceted mechanism of action makes this compound a compound of significant interest in oncology research.
Quantitative Comparison of PIN1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other known PIN1 inhibitors.
| Compound | Target(s) | IC50 | Ki | Cell Line/Assay Condition |
| This compound | PIN1 | 0.64 µM | 625.2 nM | Recombinant human PIN1 (PPIase assay) [3][4] |
| 1.2 µM | MDA-MB-231 cells[3] | |||
| 7.24 µM | P19 cells[8] | |||
| 4.65 µM | NCCIT cells[8] | |||
| Juglone | PIN1 | 1.79 - 2.77 µM | Various colorectal cancer cell lines[1] | |
| 6 - 10 µM | HK-1 and C666-1 cells[9] | |||
| 7 µM | In vitro transcription assay (RNA polymerase II)[10] | |||
| All-trans Retinoic Acid (ATRA) | PIN1 | 33.2 µM | 0.82 µM | In vitro fluorescent SensoLyte Green Pin1 Assay Kit[11][12] |
| BJP-06-005-3 | PIN1 | - | - | Covalent inhibitor, potency not defined by IC50/Ki[5] |
| Sulfopin | PIN1 | - | - | Covalent inhibitor, potency not defined by IC50/Ki[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification and further research.
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the catalytic activity of PIN1.
-
Reagents: Recombinant human PIN1, substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA), chymotrypsin, assay buffer.
-
Procedure: a. The cis isomer of the substrate peptide is cleaved by chymotrypsin, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm. b. PIN1 catalyzes the conversion of the trans isomer (resistant to chymotrypsin) to the cis isomer, leading to an increased rate of pNA release. c. To determine the IC50 of an inhibitor, recombinant PIN1 is pre-incubated with varying concentrations of the compound before the addition of the substrate.[3] d. The rate of pNA production is monitored over time, and the data is used to calculate the inhibitory concentration.
Cell Viability Assay
This assay determines the effect of a compound on cell proliferation.
-
Reagents: Cell culture medium, desired cell lines, test compound (e.g., this compound), and a viability reagent (e.g., WST-1, ATP lite).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 hours). c. The viability reagent is added to each well, and after a short incubation, the absorbance or luminescence is measured using a plate reader. d. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the level of intracellular ROS.
-
Reagents: Cell-permeable fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA), cell culture medium, test compound.
-
Procedure: a. Cells are treated with the test compound for the desired time. b. The cells are then incubated with the fluorescent probe. In the presence of ROS, the non-fluorescent probe is oxidized to a highly fluorescent compound.[13] c. The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or plate reader.[14][15] An increase in fluorescence indicates an increase in intracellular ROS.
DNA Damage Assay (γH2AX Staining)
This assay detects DNA double-strand breaks.
-
Reagents: Primary antibody against phosphorylated histone H2AX (γH2AX), fluorescently labeled secondary antibody, DAPI for nuclear staining, and appropriate buffers.
-
Procedure: a. Cells are treated with the test compound to induce DNA damage. b. The cells are then fixed, permeabilized, and incubated with the primary anti-γH2AX antibody. c. After washing, the cells are incubated with the fluorescently labeled secondary antibody and DAPI. d. The presence of distinct nuclear foci of γH2AX, visualized by fluorescence microscopy, indicates the formation of DNA double-strand breaks.[16]
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Dual mechanism of action of this compound in a cancer cell.
Caption: Workflow for the PIN1 PPIase activity assay.
References
- 1. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound as STAG1/2 Inhibitor sensitizing PARP and NHEJ Inhibitors to suppress tumor cells growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active Pin1 is a target for all-trans retinoic acid in leukaemia and breast cancer - ecancer [ecancer.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assaygenie.com [assaygenie.com]
- 15. yeditepejhs.org [yeditepejhs.org]
- 16. Protocol for identifying DNA damage responders through proximity biotinylation of proliferating cell nuclear antigen interactors - PMC [pmc.ncbi.nlm.nih.gov]
KPT-6566: A Comparative Analysis of a Novel PIN1 Inhibitor Across Diverse Cancer Types
For Immediate Release
NEWTON, Mass. – In the landscape of targeted cancer therapies, the novel covalent inhibitor KPT-6566 has demonstrated significant preclinical efficacy across a range of malignancies. This guide provides a comprehensive comparative analysis of this compound's performance in different cancer types, offering researchers, scientists, and drug development professionals a detailed overview of its mechanism of action, preclinical data, and the experimental protocols supporting these findings.
This compound is a selective inhibitor of the prolyl isomerase PIN1, an enzyme overexpressed in numerous cancers that plays a critical role in cell signaling and tumorigenesis.[1] The compound exhibits a dual mechanism of action: it covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation, and it releases a quinone-mimicking drug that generates reactive oxygen species (ROS), inducing DNA damage and apoptosis specifically in cancer cells.[1][2]
Comparative Efficacy of this compound: In Vitro Studies
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines, with notable differences in sensitivity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Colorectal Cancer | Caco-2 | 7.45 | [3] |
| HCT116 | 9.46 | [3] | |
| HT29 | 13.8 | [3] | |
| SW480 | 11.1 | [3] | |
| DLD-1 | 10.7 | [3] | |
| Testicular Germ Cell Tumor | P19 | 7.24 | |
| NCCIT | 4.65 | ||
| Breast Cancer | MDA-MB-231 | 1.2 | [1] |
While specific IC50 values for pancreatic, lung, and prostate cancer cell lines are not consistently reported in the available literature, studies indicate that this compound effectively downregulates the anti-apoptotic protein MCL-1 in cell lines from these cancer types.[1] Furthermore, in the PC3 prostate cancer cell line, this compound has been shown to impair colony formation, migration, and invasion.[1]
In Vivo Antitumor Activity of this compound
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating the potential of this compound to inhibit tumor growth and metastasis.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Citation(s) |
| Colorectal Cancer | NSG mice with CD44+/CD133+ Caco-2 cell xenografts | 5 mg/kg, intraperitoneally, once every 3 days for 30 days | Meaningful reduction in tumor volume and mass. | [3] |
| Testicular Germ Cell Tumor | Nude mice with P19 cell xenografts | 5 mg/kg, intraperitoneally, every 3 days for 27 days | Significant reduction in tumor volume and mass. | |
| Lung Metastasis (from Breast Cancer) | Nude mice with tail vein injection of MDA-MB-231 cells | 5 mg/kg, intraperitoneally, daily for 27 days | Impaired growth of lung metastasis. | [1] |
As of the latest review of available data, there is no public information regarding clinical trials for this compound.
Mechanism of Action and Signaling Pathways
This compound's primary target is PIN1, a key regulator of multiple oncogenic signaling pathways. By inhibiting PIN1, this compound disrupts these pathways, leading to cell cycle arrest and apoptosis. The dual mechanism involving ROS generation further enhances its cancer-selective killing effects.
Experimental Protocols
Determination of IC50 Values
Cancer cell lines were seeded in 12-well or 96-well plates and treated with varying concentrations of this compound (e.g., 0 to 40 µM) for 48 to 120 hours. Cell viability was assessed using methods such as the ADAM MC Auto Cell Counter System or CCK-8 assay. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated using software such as SoftMax Pro.[3]
In Vivo Xenograft Studies
For solid tumor models, cancer cells (e.g., 1 x 10^7 P19 cells) were suspended in PBS and injected into the flanks of immunocompromised mice (e.g., nude or NSG mice). When tumors reached a specified volume (e.g., 15–25 mm³), mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 5 mg/kg on a specified schedule. Tumor volume was measured regularly using calipers, and calculated using the formula: (Length × Width²)/2.[3] For lung metastasis models, cancer cells were injected via the tail vein. Treatment with this compound was initiated, and lung metastases were assessed at the end of the study.[1]
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
Assessing the Specificity of KPT-6566 for PIN1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. Its unique function in catalyzing the isomerization of phosphorylated serine/threonine-proline motifs allows it to modulate the activity of numerous proteins involved in cell cycle progression, apoptosis, and oncogenesis. KPT-6566 has been identified as a potent, covalent inhibitor of PIN1. This guide provides an objective comparison of this compound with other known PIN1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of PIN1 Inhibitors
The specificity and potency of small molecule inhibitors are paramount for their utility as research tools and potential therapeutics. The following table summarizes key quantitative data for this compound and other notable PIN1 inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 / Ki | Selectivity Profile | Key Findings & Limitations |
| This compound | PIN1 | Covalent | IC50: 0.64 µM[1][2][3][4], Ki: 625.2 nM[3][4] | Selective for PIN1; no activity observed against other prolyl isomerases such as GST-FKBP4 and GST-PPIA[2][3]. | Covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation[1][5]. It has been shown to impair PIN1-dependent cancer phenotypes in vitro and in vivo[1][5]. |
| Juglone | PIN1 and others | Covalent (irreversible) | - | Known to have off-target effects, including the inhibition of RNA Polymerase II[6]. It is likely to inhibit targets other than PIN1[7]. | A natural product that was one of the first identified PIN1 inhibitors[8]. Its lack of specificity makes it a less ideal tool for probing PIN1-specific functions[9]. |
| Sulfopin | PIN1 | Covalent | Apparent Ki: 17 nM[10] | Highly selective for PIN1, as confirmed by chemoproteomic methods[9][11]. | A potent and highly selective covalent inhibitor that has been demonstrated to block Myc-driven tumors in vivo[10][12]. |
| BJP-07-017-3 | PIN1 | Covalent | IC50: 9 nM[13] | Reported to be a selective inhibitor of PIN1[14]. | A potent covalent inhibitor that has been shown to induce the degradation of PIN1[13]. |
Experimental Methodologies
The assessment of an inhibitor's specificity and mechanism of action relies on a variety of biochemical and cellular assays. Below are detailed protocols for key experiments cited in the evaluation of this compound and other PIN1 inhibitors.
Trypsin-Coupled Peptidyl-Prolyl Isomerization (PPIase) Assay
This assay is a standard method to measure the enzymatic activity of PIN1 and the inhibitory effects of compounds.
Principle: The assay relies on the conformational-specific cleavage of a substrate peptide by a protease, typically chymotrypsin or trypsin. The protease can only cleave the peptide when the proline bond is in the trans conformation. PIN1 catalyzes the cis to trans isomerization, and the rate of this conversion is monitored spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 35 mM HEPES, pH 7.8).
-
Substrate Preparation: Dissolve a chromogenic substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-p-nitroanilide) in a solution of LiCl in trifluoroethanol to enrich the cis conformation.
-
Enzyme and Inhibitor Incubation: Pre-incubate recombinant human PIN1 with the test inhibitor (e.g., this compound) or vehicle control for a defined period.
-
Assay Initiation: Initiate the reaction by adding the PIN1/inhibitor mixture and chymotrypsin to the reaction buffer containing the substrate.
-
Data Acquisition: Monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline upon cleavage of the trans peptide by chymotrypsin.
-
Data Analysis: Calculate the rate of the reaction to determine the level of PIN1 activity. IC50 values for inhibitors are determined by measuring the activity across a range of inhibitor concentrations.
Mass Spectrometry for Covalent Binding Assessment
This technique is used to confirm the covalent modification of PIN1 by an inhibitor.
Principle: By measuring the precise molecular weight of the protein before and after incubation with a covalent inhibitor, the formation of a protein-inhibitor adduct can be confirmed by the expected mass shift.
Protocol:
-
Protein-Inhibitor Incubation: Incubate purified recombinant PIN1 with the covalent inhibitor (e.g., this compound) at a sufficient concentration and for an adequate time to allow for the covalent reaction to occur. A DMSO control is run in parallel.
-
Sample Preparation: Desalt the protein samples to remove excess inhibitor and buffer components.
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., LC-ESI-MS).
-
Data Analysis: Deconvolute the resulting spectra to determine the molecular weight of the protein. A mass increase corresponding to the molecular weight of the inhibitor (or a fragment thereof) confirms covalent binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting.
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor of interest or vehicle control.
-
Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (PIN1).
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizing PIN1's Role and Inhibition
To better understand the context in which this compound and other inhibitors function, the following diagrams illustrate a key PIN1-regulated signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified PIN1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the screening and identification of PIN1 inhibitors.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. probechem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: KPT-6566 versus Genetic Knockdown for PIN1 Inhibition
This guide provides a detailed comparison between the pharmacological inhibition of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) using the covalent inhibitor KPT-6566 and the genetic knockdown of PIN1 via RNA interference (RNAi). This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and methodologies of these two approaches based on experimental data.
PIN1 is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs.[1][2] Its overexpression is implicated in a majority of human cancers, making it a promising therapeutic target.[3][4]
Mechanism of Action
This compound: This small molecule is a selective and covalent inhibitor of PIN1.[5] Its mechanism is twofold:
-
It covalently binds to the catalytic site of PIN1, leading to the inhibition of its isomerase activity and, in many cell types, subsequent proteasomal degradation of the PIN1 protein.[6][7][8]
-
This binding interaction results in the release of a quinone-mimicking drug fragment that generates reactive oxygen species (ROS) and induces DNA damage, contributing to cancer cell-specific death.[6][9]
Genetic Knockdown of PIN1: This approach, typically utilizing small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets PIN1 mRNA for degradation. This prevents the translation of the PIN1 protein, thereby reducing its overall cellular levels.[10] The effect is a direct reduction in the amount of available PIN1 enzyme, which in turn downregulates the signaling pathways it controls.[10][11]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and PIN1 knockdown on various cellular parameters.
Table 1: Effect on Cell Proliferation and Viability
| Method | Cell Line | Parameter | Result | Citation |
|---|---|---|---|---|
| This compound | P19 (Embryonal Carcinoma) | IC₅₀ | 7.24 µM | [12] |
| NCCIT (Embryonal Carcinoma) | IC₅₀ | 4.65 µM | [12] | |
| Caco-2 (Colorectal) | IC₅₀ | 1.85 µM (Juglone, another PIN1i) | [13] | |
| MCF10AT1 (Breast Cancer) | IC₅₀ | 3.4 µM | [9] | |
| MDA-MB-231 (Breast Cancer) | Viability | Dose-dependent decrease | [14] | |
| PIN1 Knockdown | HeLa | mRNA Abundance | ~3% of transcriptome altered | [10] |
| (siRNA) | HCT116 (Colon Cancer) | Protein Levels | Marked reduction in PIN1 | [11] |
| LNCaP/PC3 (Prostate) | Phenotype | Reduced proliferation | [10] |
| | Breast Cancer Cells | NRF2 Levels | Decrease in protein and activity |[15] |
Table 2: Effect on PIN1 and Downstream Target Protein Levels
| Method | Cell Line(s) | Target Protein | Effect | Citation |
|---|---|---|---|---|
| This compound | P19, NCCIT | PIN1 | No significant change in protein level | [12] |
| Caco-2 | PIN1 | No significant change in protein level | [13] | |
| MEFs, MDA-MB-231 | PIN1 | Promotes proteasomal degradation | [7] | |
| P19, NCCIT | Oct-4, Sox2, Cyclin D1 | Significant decrease in protein levels | [12] | |
| MDA-MB-231 | Cyclin D1, pRB | Decrease in hyperphosphorylated pRB and Cyclin D1 | [7][14] | |
| Breast Cancer Cells | NRF2 Pathway | Upregulation of NRF2-mediated stress elements | [15] | |
| PIN1 Knockdown | HCT116 | HIF-1α | Marked reduction in protein levels (post-translational) | [11] |
| (siRNA) | HeLa | Conventional PKCs | Decreased protein levels | [16] |
| MDA-MB-231 | Cyclin D1, MCL-1 | Downregulation comparable to this compound | [7][14] |
| | Breast Cancer Cells | NRF2 | Decrease in NRF2 protein levels and activity |[15] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition with this compound
-
Cell Culture: Plate cells (e.g., P19, NCCIT, MDA-MB-231) in appropriate media and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final desired concentrations (e.g., 1-20 µM).[5][12]
-
Treatment: Replace the medium in the cell culture plates with the medium containing this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (typically 24-48 hours) at 37°C and 5% CO₂.[5][12]
-
Downstream Analysis: Harvest cells for subsequent analysis, such as Western blotting, cell viability assays (WST-1, ATPlite), or flow cytometry.
Protocol 2: Genetic Knockdown of PIN1 using siRNA
-
Cell Culture: Plate cells (e.g., HeLa, HCT116) to be 50-70% confluent on the day of transfection.
-
Transfection Reagent Preparation: Dilute PIN1-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation: Incubate the cells for 48-72 hours to allow for PIN1 mRNA and protein depletion.[10][16]
-
Downstream Analysis: Harvest cells to verify knockdown efficiency by qRT-PCR or Western blotting and to perform functional assays.
Protocol 3: Western Blot Analysis
-
Cell Lysis: Lyse treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-Actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Objective Comparison and Conclusion
| Feature | This compound | Genetic Knockdown (siRNA) |
| Target | PIN1 catalytic activity and protein stability. | PIN1 mRNA, preventing protein synthesis. |
| Mechanism | Covalent inhibition, proteasomal degradation, and induction of ROS/DNA damage.[6] | mRNA cleavage via RISC complex, leading to reduced protein levels. |
| Specificity | Selective for PIN1 over other isomerases, but the released quinone mimic has broader cytotoxic effects (ROS generation).[6][17] | Highly specific to the PIN1 mRNA sequence, but potential for off-target effects exists depending on siRNA design. |
| Onset of Action | Rapid, directly inhibits enzyme function. | Slower, requires time for existing protein to be degraded (typically 48-72 hours). |
| Reversibility | Covalent binding is effectively irreversible. | Transient; effect diminishes as cells divide and siRNA is diluted. |
| Cellular Effects | Reduces levels of PIN1 targets like Cyclin D1.[14] Induces apoptosis. Effects are observed even in cells where it does not degrade PIN1.[12][13] | Reduces levels of PIN1 targets.[11] Reduces cell proliferation and can induce apoptosis. |
| Therapeutic Use | Potential as a direct anti-cancer drug.[8] | Primarily a research tool; therapeutic delivery of siRNA is a significant challenge. |
-
This compound offers a pharmacologically relevant approach that combines direct, rapid inhibition of PIN1's enzymatic function with a secondary cytotoxic mechanism involving ROS production.[6] This dual action makes it a potent anti-cancer agent, though researchers must consider the effects of ROS generation, which are independent of direct PIN1 isomerization inhibition. The observation that this compound does not always induce PIN1 degradation highlights its cell-type-dependent effects.[12][13]
-
Genetic knockdown provides a highly specific method to study the consequences of reduced PIN1 protein levels without the confounding effects of a chemical agent.[10] It is the "cleaner" approach for elucidating the direct roles of the PIN1 protein in cellular pathways. However, its action is slower, and its application is largely limited to in vitro and preclinical in vivo models.
The choice between this compound and genetic knockdown depends on the experimental question. For validating PIN1 as a therapeutic target and assessing the potential of a drug-like molecule, this compound is invaluable. For dissecting the specific, canonical functions of the PIN1 protein within signaling networks, genetic knockdown remains the gold standard.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. The Prolyl Isomerase Pin1 Regulates mRNA Levels of Genes with Short Half-Lives by Targeting Specific RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 13. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
Evaluating the Therapeutic Index of KPT-6566: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of KPT-6566, a novel anti-cancer agent. By objectively comparing its performance with other relevant compounds and presenting supporting experimental data, this document aims to inform preclinical and translational research efforts.
Executive Summary
This compound is a first-in-class, covalent inhibitor of the prolyl isomerase PIN1 and has also been identified as a dual inhibitor of STAG1 and STAG2.[1][2] Its dual mechanism of action, involving both the direct inhibition of PIN1 and the release of a reactive oxygen species (ROS)-generating quinone-mimicking drug, contributes to its potent and cancer-cell-specific cytotoxic effects.[1] Preclinical studies in mouse models have demonstrated significant anti-tumor efficacy at doses that are well-tolerated, suggesting a favorable therapeutic window. This guide synthesizes available in vitro and in vivo data to provide a comparative assessment of the therapeutic index of this compound against other PIN1 inhibitors and a clinically approved selective inhibitor of nuclear export (SINE), Selinexor.
Data Presentation: In Vitro Potency and In Vivo Efficacy and Toxicity
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of this compound and Comparator PIN1 Inhibitors
| Compound | Target(s) | Mechanism of Action | IC50 (PIN1 PPIase activity) | Cell Line Specific IC50 (Growth Inhibition) | Citation(s) |
| This compound | PIN1, STAG1, STAG2 | Covalent, irreversible inhibitor; ROS induction | 640 nM | 1.2 µM (MDA-MB-231), 7.24 µM (P19), 4.65 µM (NCCIT) | [1][2][3] |
| Juglone | PIN1 (non-selective) | Covalent, irreversible inhibitor | Not specified | 30 µM (OVCAR-3) | [4][5] |
| PiB | PIN1 | Competitive, reversible inhibitor | 1.5 µM | Not specified | [6] |
Table 2: In Vivo Efficacy and Toxicity of this compound and Comparators in Preclinical Models
| Compound | Animal Model | Efficacious Dose (Route) | Observed Efficacy | Toxicity Profile at Efficacious Dose | Highest Non-Toxic Dose / Maximum Tolerated Dose (MTD) | Citation(s) |
| This compound | Nude mice (xenograft) | 5 mg/kg (i.p.) | Significant anti-tumor activity | No significant systemic toxicity or body weight loss observed. | 5 mg/kg (i.p.) showed no toxicity. 30-45 mg/kg (i.p.) showed local, non-life-threatening toxicity. 60-90 mg/kg (i.v.) caused severe phlebitis. | [1][3] |
| Juglone | Rats | 1-3 mg/kg | Cardioprotective effects | Not specified for anti-cancer studies. | Toxic dose observed at 6 mg/kg in rats (for cardioprotective study). | |
| Selinexor | Mice (TNBC PDX) | 12.5 mg/kg (oral gavage) | Significant tumor growth inhibition | Well-tolerated with no weight loss. | RP2D in humans is ~100 mg once weekly. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the general procedure for assessing the anti-tumor efficacy of a compound in a xenograft mouse model.
-
Cell Culture and Implantation: Human cancer cells (e.g., P19 embryonal carcinoma cells) are cultured under standard conditions.[3] Approximately 1 x 10^7 cells are suspended in 100 µL of PBS and subcutaneously injected into the flank of 8-week-old immunodeficient mice (e.g., nude mice).[3]
-
Tumor Growth Monitoring and Randomization: Tumors are allowed to grow, and their volume is measured regularly (e.g., every 3 days) using calipers.[3] Once tumors reach a predetermined size (e.g., 15–25 mm³), the mice are randomized into treatment and control groups.[3]
-
Drug Administration: The test compound (e.g., this compound at 5 mg/kg) or vehicle control is administered to the respective groups via the specified route (e.g., intraperitoneal injection) and schedule (e.g., every 3 days for 27 days).[3]
-
Toxicity Monitoring: The health of the mice is monitored throughout the study by recording body weight (e.g., every 3 days) and observing for any clinical signs of toxicity.[3]
-
Efficacy Endpoint: At the end of the study, mice are euthanized, and the final tumor volume and mass are measured. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[3]
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Maximum Tolerated Dose (MTD) Determination in Mice
This protocol describes a general approach to determine the MTD of a novel compound.
-
Animal Selection and Grouping: Healthy mice of a specific strain are divided into several groups (e.g., 5 groups of 3 mice each).[1]
-
Dose Escalation: A range of increasing doses of the test compound is selected (e.g., 20, 40, 80, 160, 320 mg/kg).[1] Each group is administered a single dose of the compound via the intended route of administration.
-
Toxicity Observation: The animals are closely monitored for a defined period (e.g., 7-14 days) for signs of toxicity. Key parameters include:
-
Mortality
-
Changes in body weight (a loss of more than 20% is often considered a sign of significant toxicity).[1]
-
Clinical observations (e.g., changes in behavior, posture, or grooming).
-
Local reactions at the injection site.
-
-
MTD Definition: The MTD is defined as the highest dose that does not produce unacceptable toxicity.
Caption: General workflow for MTD determination in mice.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects through a dual mechanism of action that targets multiple cellular pathways.
Caption: Dual mechanism of action of this compound.
Conclusion: Evaluating the Therapeutic Index of this compound
Based on the available preclinical data, this compound demonstrates a promising therapeutic index. The compound exhibits significant anti-tumor activity in vivo at a dose of 5 mg/kg administered intraperitoneally, a dose at which no significant systemic toxicity was observed in mice.[3] Higher doses of 30-45 mg/kg via the same route were tolerated with only local, non-life-threatening side effects, while severe toxicity was noted at very high intravenous doses (60-90 mg/kg).[1] This separation between the efficacious dose and the doses causing severe toxicity suggests a favorable therapeutic window for further development.
Compared to other PIN1 inhibitors like Juglone, which is known for its lack of specificity, this compound appears to have a more targeted profile.[4] While a direct comparison of therapeutic indices is challenging due to the lack of head-to-head in vivo studies with identical experimental designs, the qualitative data suggests that this compound may offer a better safety profile.
Furthermore, when compared to Selinexor, a clinically approved drug from the same developing company, the preclinical profile of this compound is encouraging. Selinexor also demonstrated a wide therapeutic window in preclinical models, which translated to clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 4. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
KPT-6566: A Comparative Guide to a Novel PIN1 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data supporting KPT-6566 as a cancer therapeutic, juxtaposed with other known PIN1 inhibitors, Juglone and All-Trans Retinoic Acid (ATRA). The information is intended to provide an objective overview to aid in research and drug development efforts.
Abstract
The prolyl isomerase Pin1 is a pivotal regulator of numerous signaling pathways implicated in oncogenesis and is frequently overexpressed in a wide array of human cancers. Its role in post-phosphorylation regulation of oncoproteins and tumor suppressors makes it an attractive target for cancer therapy. This compound is a novel, selective, and covalent inhibitor of Pin1 with a dual mechanism of action that not only inhibits Pin1's enzymatic activity but also induces targeted degradation of Pin1 and generates reactive oxygen species (ROS), leading to cancer cell-specific apoptosis.[1][2] This guide presents a comparative analysis of the preclinical efficacy of this compound against other Pin1 inhibitors, Juglone and ATRA, supported by in vitro and in vivo experimental data.
Mechanism of Action
This compound distinguishes itself through a dual mechanism of action. It covalently binds to the catalytic site of Pin1, leading to its inhibition and subsequent degradation.[1][3] This covalent interaction also releases a quinone-mimicking molecule that generates ROS, inducing DNA damage and apoptosis specifically in cancer cells.[2] This multifaceted approach suggests a potent and selective anti-cancer activity.
In contrast, Juglone, a natural naphthoquinone, is a less specific Pin1 inhibitor that also induces ROS and apoptosis.[4][5] All-Trans Retinoic Acid (ATRA) has been identified as a direct inhibitor of Pin1, leading to its degradation and affecting downstream signaling pathways.[6][7]
In Vitro Efficacy: A Comparative Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Juglone, and ATRA across various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| This compound | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Colorectal Cancer | Caco-2 | 7.45[8] |
| HCT116 | 9.46[8] | |
| HT29 | 13.8[8] | |
| SW480 | 11.1[8] | |
| DLD-1 | 10.7[8] | |
| Testicular Germ Cell Tumor | P19 | Not explicitly stated, but effective at 5-20 µM[9] |
| NCCIT | Not explicitly stated, but effective at 0.625-5 µM[9] | |
| PIN1 PPIase domain | - | 0.64[1][10] |
| Juglone | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Colorectal Cancer | Caco-2 | 1.85[8] |
| DLD-1 | 1.79[8] | |
| HCT116 | 2.77[8] | |
| HT29 | 2.63[8] | |
| SW480 | 2.51[8] | |
| Non-Small Cell Lung Cancer | LLC | 10.78 (24h)[4] |
| A549 | 9.47 (24h)[4] | |
| Pancreatic Cancer | MIA Paca-2 | 5.05 - 5.27 (24h)[11] |
| Ovarian Cancer | SKOV3 | 30.13 (24h)[11] |
| Glioblastoma | U87 | 3.28 - 3.99[12] |
| U251 | 5.43 - 7.00[12] |
| ATRA (as a PIN1 inhibitor) | ||
| Cancer Type | Cell Line | Ki (µM) |
| - | Pin1 | 0.82[6] |
| Ovarian Cancer | OVCAR5 | ~20-30[13] |
| OVCAR3 | ~40-50[13] | |
| SKOV3 | >100[13] |
In Vivo Efficacy: Preclinical Models
The anti-tumor efficacy of this compound, Juglone, and ATRA has been evaluated in various xenograft models. The following table summarizes key findings.
| Compound | Cancer Model | Key Findings | Reference |
| This compound | Testicular Germ Cell Tumor (P19 xenograft) | Significantly reduced tumor volume and mass. | [14] |
| Colorectal Cancer (CD44+/CD133+ Caco-2 xenograft) | Meaningful reduction in tumor volume and mass. | [8][15] | |
| Lung Metastasis Model | Impaired growth of lung metastasis. | [2][16] | |
| Juglone | Non-Small Cell Lung Cancer (LLC-bearing nude mice) | Inhibited tumor growth without apparent toxicity. | [4] |
| ATRA | Pancreatic Ductal Carcinoma (PANC1 & BXPC3 xenografts) | Decreased tumor volumes and weights. | [17] |
| Gastric Cancer (HGC-27 xenograft) | Suppressed tumor growth. | [18] | |
| Breast Cancer (Tamoxifen-resistant xenografts) | Reduced tumor growth. | [19] | |
| Hepatocellular Carcinoma (xenograft model) | Decreased tumorigenicity. | [20] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Dual mechanism of action of this compound in cancer cells.
Caption: General workflow for preclinical evaluation of anti-cancer drugs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Juglone, or ATRA for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound, Juglone, ATRA, or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume with calipers regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
The preclinical data strongly support this compound as a promising therapeutic candidate for a variety of cancers. Its dual mechanism of action, involving both direct Pin1 inhibition and induction of oxidative stress, appears to confer potent and selective anti-cancer activity. Comparative analysis with other Pin1 inhibitors, Juglone and ATRA, highlights the potentially superior specificity and multifaceted anti-tumor effects of this compound. Further investigation, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical development.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 9. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Glioma Effect of Juglone Derivatives through ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KPT-6566: A Guide for Laboratory Professionals
It is imperative to obtain the official Safety Data Sheet from the supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions tailored to your location and facilities.
KPT-6566 is a potent, selective, and covalent inhibitor of the prolyl isomerase PIN1, utilized in cancer research. Due to its nature as a bioactive small molecule, careful consideration must be given to its handling and disposal to minimize environmental impact and ensure personnel safety.
Key Compound Information and Inferred Hazard Data
| Property | Value | Source |
| CAS Number | 881487-77-0 | [1][2][3] |
| Molecular Formula | C22H21NO5S2 | [2] |
| Form | Solid powder | [1] |
| Color | White to beige | [1] |
| Storage Temperature | -20°C | [1] |
| Inferred Hazard | Combustible Solid (Storage Class 11) | [1] |
| Inferred Water Hazard | Highly hazardous to water (WGK 3) | [1] |
Procedural Guidance for Disposal of this compound
The following step-by-step procedures are based on standard practices for the disposal of chemical waste with characteristics similar to those inferred for this compound.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Unused or expired this compound powder should be treated as chemical waste.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated, clearly labeled hazardous waste container.
-
Any labware (e.g., pipette tips, centrifuge tubes) that has come into direct contact with this compound should also be disposed of as solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) must be collected as liquid chemical waste.
-
Do not dispose of solutions containing this compound down the drain. Given its high water hazard classification, this is critical to prevent environmental contamination.
-
Segregate liquid waste containing this compound from other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 2: Waste Collection and Storage
-
Use only approved, chemically resistant, and sealable containers for waste collection.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (if applicable, e.g., "in DMSO"), and the approximate concentration and quantity.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or dispose of this compound waste through standard laboratory or municipal waste streams. Professional disposal by a licensed hazardous waste management company is required.
Experimental Protocols Referenced in Safety and Handling
While specific experimental protocols for the disposal of this compound are not available, the principles of safe handling and waste minimization should be integrated into all experimental workflows involving this compound. This includes:
-
Weighing and Aliquoting: Perform these tasks in a designated area, such as a chemical fume hood or a balance enclosure, to prevent the dispersal of the powder.
-
Solution Preparation: Prepare solutions in a fume hood. When dissolving in solvents like DMSO, be aware of the properties and handling requirements of the solvent as well.
-
Minimization: Prepare only the amount of this compound solution required for your immediate experimental needs to reduce the generation of hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a research chemical like this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound, from initial safety assessment to final disposal.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the supplier's Safety Data Sheet and by your local EHS office, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
